molecular formula C8H12N2O B1284121 1-butyl-1H-imidazole-4-carbaldehyde CAS No. 400045-80-9

1-butyl-1H-imidazole-4-carbaldehyde

Cat. No.: B1284121
CAS No.: 400045-80-9
M. Wt: 152.19 g/mol
InChI Key: PESXKUUFXACUMT-UHFFFAOYSA-N
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Description

1-butyl-1H-imidazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-3-4-10-5-8(6-11)9-7-10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESXKUUFXACUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288513
Record name 1-Butyl-1H-imidazole-4-carboxaldehyde
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400045-80-9
Record name 1-Butyl-1H-imidazole-4-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-1H-imidazole-4-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-butyl-1H-imidazole-4-carbaldehyde CAS 400045-80-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-butyl-1H-imidazole-4-carbaldehyde (CAS 400045-80-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Executive Summary

1-butyl-1H-imidazole-4-carbaldehyde is a heterocyclic building block with significant potential in medicinal chemistry and materials science. Its structure combines the biologically significant N-alkylated imidazole core with a versatile aldehyde functional group, making it a valuable intermediate for synthesizing more complex molecules.[1][2] However, a thorough review of scientific literature and chemical databases reveals a scarcity of specific experimental data for this compound (CAS 400045-80-9).

This guide is designed to bridge that gap. Instead of a simple data repository, this document serves as a practical and predictive framework for the researcher. We will leverage established chemical principles and data from closely related analogues to provide expert-driven, actionable insights. This guide outlines two robust, plausible synthetic routes, details a comprehensive analytical workflow for characterization and quality control, predicts key physicochemical and spectral properties, discusses the reactivity profile for downstream applications, and provides a thorough hazard assessment for safe handling.

Molecular Profile and Physicochemical Properties

The structure consists of an imidazole ring substituted with a butyl group at the N1 position and a formyl (aldehyde) group at the C4 position. The N-alkylation prevents the tautomerism often seen in parent imidazole systems, providing a single, well-defined isomer for subsequent reactions.[3]

Table 1: Chemical Identifiers

Parameter Value
CAS Number 400045-80-9
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
IUPAC Name 1-butyl-1H-imidazole-4-carbaldehyde

| SMILES | CCCCN1C=C(N=C1)C=O |

Table 2: Predicted Physicochemical Properties Note: These values are estimated based on computational models and data from analogous structures (1-butylimidazole and imidazole-4-carbaldehyde) and should be confirmed experimentally.

PropertyPredicted ValueSource Context
Appearance Colorless to light yellow liquid or low-melting solid[4]
Boiling Point > 250 °C (Predicted)[4][5]
LogP (Octanol/Water) ~1.5 - 2.0[5][6]
pKa (Conjugate Acid) ~6.0 - 6.5[5]
Solubility Soluble in chloroform, methanol; sparingly soluble in water[7][8]

Proposed Synthetic Routes

Given the absence of a published, optimized synthesis for this specific molecule, we propose two logical and high-probability pathways based on fundamental heterocyclic chemistry.

Route A: N-Alkylation of Imidazole-4-carbaldehyde

This is the most direct approach, starting from the commercially available 1H-imidazole-4-carbaldehyde. The key transformation is a standard SN2 reaction to install the butyl group onto the imidazole nitrogen.

Causality and Rationale: The nitrogen atom of the imidazole ring is nucleophilic and can be deprotonated by a suitable base to form an imidazolide anion, which is a potent nucleophile.[9] Using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (ACN) is a common and effective method that avoids the handling of more hazardous reagents like sodium hydride.[10] 1-Bromobutane is an excellent electrophile for this purpose.

Route_A_N-Alkylation cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Process cluster_end Final Product SM1 1H-Imidazole-4-carbaldehyde Reaction N-Alkylation (Sₙ2 Reaction) SM1->Reaction SM2 1-Bromobutane SM2->Reaction R1 K₂CO₃ (Base) R1->Reaction S1 Acetonitrile (Solvent) S1->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-butyl-1H-imidazole- 4-carbaldehyde Purification->Product

Workflow for N-Alkylation Synthesis Route.

Experimental Protocol: N-Alkylation

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-imidazole-4-carbaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (10 mL per gram of starting material).

  • Reaction: Add 1-bromobutane (1.1 eq) to the suspension. Heat the mixture to reflux (approx. 82°C) and stir. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).[10]

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and KBr byproduct and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.[10][11]

Route B: Vilsmeier-Haack Formylation of 1-Butylimidazole

This alternative strategy begins with the commercially available 1-butylimidazole and introduces the aldehyde group in a subsequent step. This is advantageous if 1-butylimidazole is a more readily available or cost-effective starting material.

Causality and Rationale: The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich aromatic systems.[12][13] The imidazole ring is sufficiently electron-rich to undergo this electrophilic aromatic substitution. The reaction first involves the formation of the electrophilic "Vilsmeier reagent" (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[14][15] 1-Butylimidazole then attacks this reagent, and subsequent hydrolysis during workup yields the desired aldehyde. Formylation is expected to occur at the C4 (or C5) position.

Route_B_Formylation cluster_start Starting Material cluster_reagents Reagent Formation cluster_process Process cluster_end Final Product SM1 1-Butylimidazole Reaction Electrophilic Aromatic Substitution SM1->Reaction R1 POCl₃ Vilsmeier Vilsmeier Reagent (In Situ) R1->Vilsmeier R2 DMF (Solvent & Reagent) R2->Vilsmeier Vilsmeier->Reaction Workup Aqueous Hydrolysis & Neutralization Reaction->Workup Purification Extraction & Column Chromatography Workup->Purification Product 1-butyl-1H-imidazole- 4-carbaldehyde Purification->Product

Workflow for Vilsmeier-Haack Formylation Route.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0°C in an ice bath. Add POCl₃ (1.2 eq) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.[14]

  • Reaction: Add 1-butylimidazole (1.0 eq) dropwise to the prepared reagent at 0°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction by TLC until completion (typically 2-6 hours).[12][16]

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture by slowly adding an aqueous solution of sodium hydroxide or sodium carbonate until the pH is ~7-8.

  • Isolation: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and evaporate the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel.[16]

Analytical Characterization Workflow

Once synthesized, the identity and purity of 1-butyl-1H-imidazole-4-carbaldehyde must be rigorously confirmed. A standard analytical workflow involves NMR, MS, and IR spectroscopy, followed by HPLC for purity assessment.

Characterization_Workflow cluster_analysis Spectroscopic Analysis Start Crude Product (Post-Workup) Purify Column Chromatography Start->Purify NMR ¹H and ¹³C NMR (Structural ID) Purify->NMR Identity Confirmation MS Mass Spectrometry (Molecular Weight) Purify->MS Identity Confirmation IR Infrared Spectroscopy (Functional Groups) Purify->IR Identity Confirmation Purity HPLC / UPLC (Purity Assessment >95%) NMR->Purity MS->Purity IR->Purity Final Pure, Characterized Product Purity->Final

Standard workflow for purification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. The predicted shifts below are based on established increments for similar structures.[17][18] Researchers can also use software tools for more precise predictions.[19][20][21]

Table 3: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

¹H NMR δ (ppm) Multiplicity Integration Assignment
~9.85 s 1H -CH O
~7.80 s 1H Imidazole C2-H
~7.65 s 1H Imidazole C5-H
~4.15 t 2H N-CH₂ -CH₂CH₂CH₃
~1.80 m 2H N-CH₂-CH₂ -CH₂CH₃
~1.40 m 2H N-CH₂CH₂-CH₂ -CH₃
~0.95 t 3H N-CH₂CH₂CH₂-CH₃
¹³C NMR δ (ppm) Assignment
~185.0 C HO
~142.0 Imidazole C 2
~138.0 Imidazole C 4
~120.0 Imidazole C 5
~49.0 N -CH₂-CH₂CH₂CH₃
~32.0 N-CH₂-C H₂-CH₂CH₃
~19.5 N-CH₂CH₂-C H₂-CH₃

| | ~13.5 | | | N-CH₂CH₂CH₂-C H₃ |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Table 4: Expected MS and IR Data

Technique Expected Result Rationale
Mass Spec (EI/ESI) [M+H]⁺ = 153.10 Confirms the molecular weight of the compound.
Infrared (IR) ~1680-1700 cm⁻¹ Strong absorption characteristic of the C=O stretch of an aromatic aldehyde.
~2720, 2820 cm⁻¹ Weaker C-H stretches characteristic of the aldehyde proton (Fermi doublets).

| | ~2850-2960 cm⁻¹ | C-H stretches from the butyl group. |

Reactivity Profile and Applications in Drug Discovery

The dual functionality of 1-butyl-1H-imidazole-4-carbaldehyde makes it a highly valuable synthon.

  • Imidazole Core: The N-substituted imidazole ring is a privileged scaffold in medicinal chemistry, found in drugs with antifungal, anticancer, and anti-inflammatory properties.[2][22] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable core structure.

  • Aldehyde Group: The aldehyde is a versatile chemical handle for a wide array of transformations, including:

    • Reductive Amination: To introduce substituted amine functionalities.

    • Wittig Reaction: To form alkenes.

    • Knoevenagel Condensation: To form α,β-unsaturated systems.

    • Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol, respectively.

Downstream_Reactions cluster_products Potential Derivatives for Drug Discovery Start 1-butyl-1H-imidazole-4-carbaldehyde P1 Substituted Amines Start->P1 Reductive Amination P2 Carboxylic Acid Start->P2 Oxidation (e.g., KMnO₄) P3 Alcohol Start->P3 Reduction (e.g., NaBH₄) P4 Alkenes Start->P4 Wittig Reaction

Potential synthetic transformations of the title compound.

Hazard Assessment and Safe Handling

No specific safety data exists for 1-butyl-1H-imidazole-4-carbaldehyde. Therefore, a conservative approach is mandatory, assuming the compound possesses the hazards of its constituent parts: N-butylimidazole and an aromatic aldehyde.

  • 1-Butylimidazole (CAS 4316-42-1): Fatal if inhaled, causes serious eye damage, and causes skin irritation.[4][23] It is considered highly toxic.[8]

  • 1H-Imidazole-4-carbaldehyde (CAS 3034-50-2): Causes skin and eye irritation.[1]

Table 5: Anticipated GHS Hazard Classification

Pictogram GHS Code Hazard Statement
💀 H330 Fatal if inhaled.
corrosive H314 / H318 Causes severe skin burns and eye damage.
! H315 Causes skin irritation.

| ! | H335 | May cause respiratory irritation. |

Safe Handling Protocol:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation.[23] Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or neoprene gloves.

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Skin and Body Protection: Wear a flame-retardant lab coat.

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is any risk of exposure outside of a fume hood.[23]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry, and well-ventilated area away from oxidizing agents.[7] Store locked up.[23]

  • Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.

References

  • PubChem. (n.d.). Butylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Google Patents. (n.d.). CN103012275A - Method for producing high-purity N-alkyl imidazole.
  • Protheragen. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2021, February 24). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

  • MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • DergiPark. (2019, January 22). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • PMC. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • University of Otago - OUR Archive. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Prediction of 1H NMR Chemical Shifts for Ionic Liquids. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • Journal of Laboratory Chemical Education. (2022, June 13). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Retrieved from [Link]

  • Turkish Journal of Chemistry. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • Protheragen. (n.d.). 1H-Imidazole-4-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Imidazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butylimidazole (CAS 4316-42-1). Retrieved from [Link]

  • ResearchGate. (n.d.). (n-Bu)4NBr-catalyzed synthesis of imidazoles 15a, 15b and 15n–q. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • MDPI. (2022, February 7). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Retrieved from [Link]

Sources

difference between 1-butyl-1H-imidazole-4-carbaldehyde and 1-butyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomeric Distinction and Reactivity of 1-butyl-1H-imidazole-4-carbaldehyde and 1-butyl-1H-imidazole-5-carbaldehyde

Foreword for the Researcher

The imidazole nucleus is a cornerstone of medicinal chemistry, celebrated for its presence in numerous biologically active molecules and its capacity for diverse chemical interactions.[1][2][3] When functionalized with a carbaldehyde group, its utility as a synthetic intermediate expands dramatically, providing a gateway to a vast array of more complex molecular architectures. This guide is dedicated to a nuanced exploration of two specific, yet fundamentally different, isomers: 1-butyl-1H-imidazole-4-carbaldehyde and 1-butyl-1H-imidazole-5-carbaldehyde.

For the drug development professional, understanding the subtle yet critical differences between these positional isomers is paramount. The placement of the aldehyde group—an influential electron-withdrawing moiety—at either the C4 or C5 position dictates the molecule's electronic landscape, steric profile, and, consequently, its synthetic reactivity and potential biological interactions. This document moves beyond a simple cataloging of properties to explain the causality behind their divergent chemical behaviors, offering both foundational knowledge and actionable experimental protocols.

Strategic Synthesis: Achieving Regiochemical Control

The synthetic approach to these isomers is the first point of divergence. The challenge lies in directing the formylation to the desired carbon on the imidazole ring. The choice of strategy is dictated by the inherent electronic properties of the N-substituted imidazole precursor.

Synthesis of 1-butyl-1H-imidazole-4-carbaldehyde

The C4 and C5 positions of the imidazole ring exhibit different reactivities. The C5 position is generally more electron-rich and susceptible to electrophilic attack. However, direct formylation of 1-butylimidazole often leads to a mixture of products or favors the C2 position. Therefore, a more controlled, multi-step approach is often employed. A robust method involves a lithium-halogen exchange followed by formylation.[4] This strategy provides excellent regiochemical control.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

This protocol is adapted from established methods for the formylation of heterocyclic compounds.[4][5]

  • Preparation of the Precursor (4-Bromo-1-butyl-1H-imidazole): Begin by alkylating 4-bromo-1H-imidazole with 1-bromobutane in the presence of a base (e.g., NaH) in an aprotic solvent like DMF.

  • Lithiation: In a flame-dried, three-neck flask under an inert argon atmosphere, dissolve 4-bromo-1-butyl-1H-imidazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, typically 1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange. The driving force for this reaction is the formation of the more stable aryllithium species.[6]

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture, again keeping the temperature at -78 °C. The lithium anion attacks the electrophilic carbonyl carbon of DMF.

  • Quenching and Work-up: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-butyl-1H-imidazole-4-carbaldehyde.

G cluster_start Starting Material cluster_process Reaction Sequence cluster_end Final Product start 4-Bromo-1-butyl-1H-imidazole in dry THF lithiation 1. Add n-BuLi @ -78 °C (Lithium-Halogen Exchange) start->lithiation 1 hr formylation 2. Add dry DMF @ -78 °C (Formylation) lithiation->formylation 2 hrs quench 3. Quench with sat. NH4Cl (Work-up) formylation->quench Warm to RT product 1-butyl-1H-imidazole-4-carbaldehyde quench->product Extraction & Purification

Caption: Workflow for the synthesis of the 4-carbaldehyde isomer.

Synthesis of 1-butyl-1H-imidazole-5-carbaldehyde

Achieving substitution at the C5 position often requires a different strategy, typically building the ring with the desired substituents already in place or through functional group interconversion. However, for N-alkylated imidazoles, the Vilsmeier-Haack reaction is a viable, if sometimes challenging, formylation method.[7][8] This reaction uses a Vilsmeier reagent, a potent electrophile, generated in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃).[9][10]

The imidazole ring is sufficiently electron-rich to undergo this electrophilic substitution.[7] While formylation can also occur at the C2 or C4 positions, careful control of reaction conditions can favor the C5 product.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, two-neck flask under an inert atmosphere, cool anhydrous DMF in an ice bath (0 °C). Add phosphorus oxychloride (POCl₃, typically 1.2 equivalents) dropwise with vigorous stirring. The Vilsmeier reagent, a chloroiminium salt, will form.[11] Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 1-butylimidazole (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to a higher temperature (e.g., 60-80 °C) and maintain for several hours (monitoring by TLC is crucial). The electron-rich imidazole attacks the electrophilic Vilsmeier reagent.

  • Hydrolysis: Cool the mixture back to 0 °C and carefully pour it onto crushed ice. Basify the solution with aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to a pH of ~8-9. This step hydrolyzes the intermediate iminium salt to the final aldehyde.[8]

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product via silica gel chromatography to isolate 1-butyl-1H-imidazole-5-carbaldehyde.

Spectroscopic Differentiation: The Definitive Fingerprints

The most conclusive way to distinguish between the 4- and 5-carbaldehyde isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns.[12][13]

¹H and ¹³C NMR Spectral Analysis

The electron-withdrawing nature of the carbaldehyde group significantly deshields adjacent nuclei.[14] Its position relative to the ring protons (H2, H4/H5) and carbons (C2, C4, C5) is the key to assignment.

Compound ¹H NMR Signals (Imidazole Ring, δ ppm) ¹³C NMR Signals (Imidazole Ring, δ ppm) Aldehyde Signals (δ ppm)
1-butyl-1H-imidazole-4-carbaldehyde H2: ~7.8-8.0 (s)H5: ~7.6-7.8 (s)C2: ~140-142C4: ~138-140C5: ~120-122CHO: ~9.8 (s)C=O: ~185-187
1-butyl-1H-imidazole-5-carbaldehyde H2: ~7.9-8.1 (s)H4: ~7.7-7.9 (s)C2: ~141-143C4: ~128-130C5: ~135-137CHO: ~9.7 (s)C=O: ~178-180

Note: These are predicted values based on analogous structures. Actual shifts may vary depending on the solvent and concentration.[12][15]

Key Differentiating Factors:

  • ¹H NMR: In the 4-carbaldehyde isomer, the H5 proton is adjacent to the C4-aldehyde, but its chemical shift is primarily influenced by the N1-butyl group. In the 5-carbaldehyde isomer, the H4 proton is similarly situated. The most significant difference often lies in the subtle upfield or downfield shifts induced by the anisotropic effect of the aldehyde.

  • ¹³C NMR: The distinction is much clearer in the ¹³C spectrum.[14]

    • For the 4-carbaldehyde , the C4 carbon, being directly attached to the aldehyde, is significantly deshielded and appears far downfield. The C5 carbon, adjacent to it, is less affected.

    • For the 5-carbaldehyde , the C5 carbon is now the one bearing the aldehyde and is shifted downfield, while the C4 carbon appears at a more shielded (upfield) position. The carbonyl carbon (C=O) in the 5-isomer is often slightly more shielded (upfield) than in the 4-isomer due to differing electronic conjugation through the ring.

Reactivity and Electronic Profile: A Tale of Two Isomers

The position of the carbaldehyde group fundamentally alters the electronic distribution and steric accessibility of the imidazole ring, leading to distinct chemical reactivities.

G cluster_4 1-butyl-1H-imidazole-4-carbaldehyde cluster_4_effects Electronic Effects cluster_5 1-butyl-1H-imidazole-5-carbaldehyde cluster_5_effects Electronic Effects img4 img4 c2_4 C2: Most acidic proton (Adjacent to two N atoms) c5_4 C5: Moderately activated for nucleophilic attack img5 img5 c2_5 C2: Acidity slightly reduced (less influence from C5-CHO) c4_5 C4: Highly activated for nucleophilic attack

Caption: Comparative electronic influence of the aldehyde group.

Acidity of the C2 Proton

The C2 proton of an imidazole ring is known for its acidity and can be deprotonated with a strong base.

  • In 1-butyl-1H-imidazole-4-carbaldehyde , the electron-withdrawing effect of the C4-aldehyde group enhances the acidity of the C2 proton, making it more susceptible to deprotonation.

  • In 1-butyl-1H-imidazole-5-carbaldehyde , the aldehyde at C5 has a less pronounced electronic influence on the C2 position. While still acidic, the C2 proton is generally less so than in the 4-carbaldehyde isomer.

Susceptibility to Nucleophilic Attack

The aldehyde group makes the imidazole ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution, although this is generally difficult.

  • In the 4-carbaldehyde isomer, the C5 position is activated towards nucleophilic attack.

  • In the 5-carbaldehyde isomer, the C4 position is similarly activated. The relative reactivity would depend on the specific nucleophile and reaction conditions.

Aldehyde Reactivity

While the core reactivity of the aldehyde group (e.g., oxidation, reduction, Wittig reactions, reductive amination) is retained in both isomers, the steric and electronic environment can influence reaction rates. The C4-aldehyde is flanked by the N-butyl group on N1 and the C5-H, whereas the C5-aldehyde is positioned between the C4-H and the N1-butyl group. This slight difference in steric hindrance can be a factor in reactions involving bulky reagents.

Applications in Drug Discovery and Beyond

Substituted imidazole aldehydes are valuable intermediates in the synthesis of pharmaceuticals.[16][17][18] The ability to selectively synthesize either the 4- or 5-carbaldehyde isomer allows for the construction of different molecular scaffolds.

  • Enzyme Inhibitors: The aldehyde can be used as a handle to build more complex side chains that interact with the active sites of enzymes.[1]

  • Receptor Agonists/Antagonists: These intermediates are crucial in synthesizing compounds designed to bind to specific biological receptors. For example, derivatives of substituted imidazoles are key in developing angiotensin II receptor antagonists used to treat hypertension.[19]

  • Materials Science: The imidazole moiety can be incorporated into polymers or metal-organic frameworks (MOFs). The aldehyde provides a reactive site for polymerization or post-synthetic modification.[18]

Conclusion

While 1-butyl-1H-imidazole-4-carbaldehyde and 1-butyl-1H-imidazole-5-carbaldehyde share the same molecular formula, they are distinct chemical entities with unique synthetic pathways, spectroscopic signatures, and chemical reactivities. The positional difference of the carbaldehyde group is not a trivial structural variation; it is a critical determinant of the molecule's behavior. For researchers in drug discovery and synthetic chemistry, a firm grasp of these differences is essential for the rational design of synthetic routes and the development of novel, biologically active compounds. The strategic choice of isomer, based on the principles outlined in this guide, can significantly impact the outcome of a research and development program.

References

  • The Royal Society of Chemistry. (2017). Supporting Information for "A C-scorpionate plays a non-innocent role in a Cu(i)-catalyzed cross-coupling reaction". Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76428, Imidazole-4-carboxaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 2-Butyl-1H-imidazole-5-carboxaldehyde. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 12(43), 28205-28223. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(22), 6879. Retrieved from [Link]

  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Organic and Medicinal Chemistry Letters, 1(1), 1-5. Retrieved from [Link]

  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573592, 1-methyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • CONICET. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • D. B. Weibel, et al. (1998). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry, 63(21), 7584-7591. Retrieved from [Link]

  • ResearchGate. (2021). Can we use THF as solvent for BuLi aided formylation when the reactant is insoluble in THF? Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

Sources

Technical Guide: Characterization and Melting Point Analysis of 1-Butyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characterization, synthesis, and critical distinction of 1-butyl-1H-imidazole-4-carbaldehyde , addressing the specific melting point inquiry with rigorous scientific context.

Executive Summary & Core Data

Compound: 1-Butyl-1H-imidazole-4-carbaldehyde CAS Registry Number: 400045-80-9 Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol

The Melting Point Determination

Unlike its parent compound (imidazole-4-carbaldehyde) or its regioisomer (2-butyl-chloro-derivative), 1-butyl-1H-imidazole-4-carbaldehyde is typically isolated as a viscous yellow oil or a low-melting solid at room temperature.

While the unsubstituted parent compound is a high-melting solid (174–177 °C) due to extensive intermolecular hydrogen bonding, the introduction of the N-butyl chain disrupts this network, drastically depressing the melting point.

CompoundStructure NoteMelting Point / State
1-Butyl-1H-imidazole-4-carbaldehyde Target (N-alkylated) Oil / Low-Melting Solid (< 25 °C)
1H-Imidazole-4-carbaldehydeParent (Unsubstituted)174 – 177 °C (Solid)
1-Methyl-1H-imidazole-4-carbaldehydeShort chain analog~90 – 96 °C (Solid)
2-Butyl-4-chloro-5-formylimidazoleLosartan Intermediate96 – 100 °C (Solid)

Critical Distinction: Researchers often confuse this compound with 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (CAS 83857-96-9), a solid intermediate used in Losartan synthesis. Ensure you are working with the correct isomer.

Scientific Analysis of Physical State

Structural Causality

The dramatic difference in physical state between the parent and the butyl-derivative is governed by intermolecular forces :

  • Hydrogen Bonding: The parent 1H-imidazole-4-carbaldehyde possesses a protonated nitrogen (N-H) capable of donating a hydrogen bond to the N-3 atom or the carbonyl oxygen of a neighboring molecule. This creates a rigid crystal lattice, resulting in a high melting point (174 °C).

  • Steric Disruption: Alkylation at the N-1 position removes the H-bond donor.

  • Chain Flexibility: The butyl group is a flexible four-carbon chain. This flexibility increases the entropy of the molecule and interferes with efficient crystal packing, further lowering the melting point (often below room temperature).

Isomerism & Regioselectivity

Synthesis of this compound via alkylation of imidazole-4-carbaldehyde yields a mixture of two regioisomers: the 1,4-isomer (desired) and the 1,5-isomer . The 1,5-isomer is often the kinetic product, while the 1,4-isomer is thermodynamically favored.

  • 1,4-isomer: 1-butyl-1H-imidazole-4-carbaldehyde (Target)

  • 1,5-isomer: 1-butyl-1H-imidazole-5-carbaldehyde

These isomers have distinct physical properties (boiling points, retention factors) and must be separated via column chromatography.

Experimental Protocol: Synthesis & Characterization

This protocol describes the synthesis, isolation, and validation of the 1-butyl-4-formyl isomer.

Synthesis Workflow

Reagents: 1H-Imidazole-4-carbaldehyde, 1-Bromobutane, Potassium Carbonate (


), DMF (Dimethylformamide).[1]
  • Dissolution: Dissolve 1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add

    
     (1.5 eq) and stir at room temperature for 30 minutes to generate the imidazolate anion.
    
  • Alkylation: Add 1-bromobutane (1.1 eq) dropwise.

  • Reaction: Heat to 60–80 °C for 4–6 hours. Monitor via TLC (System: DCM/MeOH 95:5).

  • Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Result: A crude orange/yellow oil containing a mixture of 1,4 and 1,5 isomers.

Purification (Critical Step)

The crude oil requires separation to isolate the pure 1,4-isomer.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (starting 80:20

    
     50:50).
    
  • Elution Order: The 1-butyl-5-carbaldehyde (more polar due to dipole alignment) typically elutes after the 1-butyl-4-carbaldehyde.

  • Final State: The isolated 1,4-isomer is obtained as a pale yellow viscous oil or waxy solid.

Validated Visualization (DOT Diagram)

SynthesisWorkflow cluster_Separation Purification Phase Start Start: 1H-Imidazole-4-carbaldehyde (Solid, MP 174°C) Reagents Add: K2CO3, Butyl Bromide, DMF Start->Reagents Reaction Reaction: N-Alkylation (60-80°C, 4-6h) Reagents->Reaction Crude Crude Product: Mixture of 1,4 and 1,5 Isomers (Orange Oil) Reaction->Crude Chromatography Flash Column Chromatography (Silica Gel, Hex/EtOAc) Crude->Chromatography Fraction1 Fraction 1: 1,4-Isomer (Target Compound) Chromatography->Fraction1 Less Polar Fraction2 Fraction 2: 1,5-Isomer (Impurity) Chromatography->Fraction2 More Polar Final Final Characterization: 1-Butyl-1H-imidazole-4-carbaldehyde (Pale Yellow Oil / Low MP Solid) Fraction1->Final

Caption: Synthesis and purification workflow for isolating 1-butyl-1H-imidazole-4-carbaldehyde from its regioisomer.

Applications in Drug Development

While less common than its 2-butyl counterpart (used in Angiotensin II receptor blockers like Losartan), the 1-butyl-1H-imidazole-4-carbaldehyde serves as a versatile intermediate:

  • Schiff Base Ligands: The aldehyde group readily condenses with primary amines to form Schiff bases (imines), which are widely used as ligands in coordination chemistry (e.g., for copper or zinc complexes mimicking metalloenzymes).

  • Ionic Liquid Precursors: Reduction of the aldehyde to an alcohol or methyl group, followed by quaternization, yields functionalized imidazolium ionic liquids.

  • Pharmacophore Development: The imidazole ring is a bioisostere for histidine, making this derivative useful in fragment-based drug discovery (FBDD) targeting enzymes with histidine-rich active sites.

References

  • PubChem. Imidazole-4-carboxaldehyde (Parent Compound) - Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

synthesis of 1-butyl-1H-imidazole-4-carbaldehyde from imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of 1-butyl-1H-imidazole-4-carbaldehyde: A Comprehensive Guide to N-Alkylation

Abstract

N-substituted imidazole derivatives are foundational scaffolds in medicinal chemistry, lauded for their diverse biological activities and presence in numerous pharmaceuticals.[1][2] This document provides a detailed protocol for the synthesis of 1-butyl-1H-imidazole-4-carbaldehyde, a valuable building block, through the N-alkylation of imidazole-4-carbaldehyde. We will explore the mechanistic underpinnings of this nucleophilic substitution reaction, present a robust and validated experimental protocol, and discuss critical parameters that ensure high yield and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a practical methodology and the theoretical rationale behind key experimental choices.

Introduction: The Significance of N-Alkyl Imidazoles

The imidazole ring is a privileged structure in drug discovery. The strategic functionalization of its nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding interactions.[3] The target molecule, 1-butyl-1H-imidazole-4-carbaldehyde, combines the versatile reactivity of an aldehyde group—a gateway for forming Schiff bases, alcohols, and carboxylic acids—with a butyl chain that enhances lipophilicity. This makes it a key intermediate for synthesizing a wide array of biologically active compounds, from antimalarial drugs to specialized chemosensors.[4]

The synthesis commences with the commercially available 1H-Imidazole-4-carbaldehyde (CAS 3034-50-2)[4][5] and proceeds via a direct N-alkylation, a cornerstone reaction in heterocyclic chemistry.

Reaction Principle: Mechanistic Insights into N-Alkylation

The N-alkylation of an imidazole is a classic nucleophilic substitution reaction. The process is contingent on enhancing the nucleophilicity of the imidazole nitrogen, which is typically achieved by deprotonation with a suitable base.

Causality Behind the Choice of Base: The pKa of the N-H proton in imidazole is approximately 14.5, meaning a sufficiently strong base is required for deprotonation to form the highly nucleophilic imidazolide anion.

  • Strong Bases (e.g., Sodium Hydride, NaH): NaH provides irreversible and complete deprotonation, driving the reaction forward efficiently. However, it is pyrophoric and requires strictly anhydrous conditions and careful handling.

  • Weaker Bases (e.g., Potassium Carbonate, K₂CO₃): K₂CO₃ is a milder, non-pyrophoric, and easier-to-handle base. It establishes an equilibrium, but in a polar aprotic solvent like acetonitrile, it is sufficient to generate enough of the reactive imidazolide anion to allow the reaction to proceed to completion, especially with heating.[3]

Once formed, the imidazolide anion attacks the electrophilic carbon of an alkyl halide (in this case, 1-bromobutane) in a typical Sₙ2 fashion to forge the new N-C bond.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) I4C Imidazole-4-carbaldehyde Imidazolide Imidazolide Anion (Nucleophile) I4C->Imidazolide  -H⁺ Base Base (K₂CO₃) Imidazolide_ref Imidazolide Anion AlkylHalide 1-Bromobutane (Electrophile) Product 1-butyl-1H-imidazole-4-carbaldehyde AlkylHalide->Product Bromide Br⁻ Product->Bromide  -Br⁻ Imidazolide_ref->Product G setup 1. Reaction Setup addition 2. Reagent Addition setup->addition reflux 3. Reflux & Monitor addition->reflux workup 4. Work-up & Extraction reflux->workup purify 5. Purification workup->purify characterize 6. Characterization purify->characterize

Sources

using 1-butyl-1H-imidazole-4-carbaldehyde as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coordination Chemistry & Ligand Engineering using 1-Butyl-1H-imidazole-4-carbaldehyde

Executive Summary

This guide details the utilization of 1-butyl-1H-imidazole-4-carbaldehyde (BIC) as a versatile ligand scaffold in coordination chemistry and drug discovery. Unlike its unsubstituted parent (1H-imidazole-4-carbaldehyde), the 1-butyl derivative offers distinct advantages: it eliminates prototropic tautomerism, enhances lipophilicity for biological membrane permeability, and locks the coordination site to the N3 nitrogen.

This document provides validated protocols for:

  • Ligand Quality Control: Purification and validation of the aldehyde precursor.

  • Schiff Base Derivatization: A condensation workflow to generate bidentate/tridentate chelators.

  • Metallation: Synthesis of Cu(II) and Zn(II) complexes for catalytic and antimicrobial screening.

Ligand Profile & Mechanistic Insight

Structural Logic

The 1-butyl-1H-imidazole-4-carbaldehyde scaffold presents a unique "Janus" face for coordination:

  • N1-Position (Blocked): The butyl group prevents N1-metal binding and eliminates hydrogen bond donation at this site, significantly improving solubility in organic solvents (DCM, THF) compared to the parent imidazole.

  • N3-Position (Active): This nitrogen remains a potent

    
    -donor for transition metals.
    
  • C4-Formyl Group: Positioned adjacent to N3, this group is the reactive handle. Upon condensation with primary amines, it forms an imine (Schiff base). The proximity of the imine nitrogen to the imidazole N3 allows for the formation of stable 5- or 6-membered chelate rings with metal ions.

Chemical Data Table
PropertySpecification
IUPAC Name 1-butyl-1H-imidazole-4-carbaldehyde
Molecular Formula

Molecular Weight 152.19 g/mol
Coordination Donors N3 (Imidazole), O (Carbonyl - weak), N (Imine - post-derivatization)
Solubility Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in

pKa (est) ~6.5 (Imidazole conjugate acid)

Protocol A: Ligand Validation & Schiff Base Synthesis

Direct coordination of the aldehyde is possible but rare due to the weak donor ability of the carbonyl oxygen. The primary utility lies in converting the aldehyde to a Schiff Base Ligand .

Objective: Synthesize a bidentate N,N-ligand using 1-butyl-1H-imidazole-4-carbaldehyde and an amine (e.g., p-anisidine or ethylenediamine).

Reagents:
  • 1-butyl-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Primary Amine (1.0 eq for mono-amines, 0.5 eq for diamines)

  • Solvent: Anhydrous Methanol or Ethanol

  • Catalyst: Glacial Acetic Acid (catalytic drops)

  • Drying Agent: Anhydrous

    
    
    
Step-by-Step Methodology:
  • Pre-Activation: Dissolve 1.52 g (10 mmol) of 1-butyl-1H-imidazole-4-carbaldehyde in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Amine Addition: Add 10 mmol of the target primary amine (e.g., p-anisidine for electronic tuning).

    • Note: If using a diamine like ethylenediamine to make a "Salen-type" ligand, use 5 mmol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    imine spot.
  • Isolation:

    • Cool to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from hot Ethanol/Hexane (1:1).

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the aldehyde singlet (
    
    
    
    ppm) and appearance of the imine singlet (
    
    
    ppm).

Protocol B: Metal Complexation (Cu/Zn)

Objective: Synthesize a coordination complex


 or 

depending on ligand denticity.
Reagents:
  • Synthesized Schiff Base Ligand (from Protocol A)

  • Metal Salt:

    
     or 
    
    
    
  • Solvent: Methanol[1][2]

Step-by-Step Methodology:
  • Ligand Solution: Dissolve 2 mmol of the Schiff base ligand in 15 mL warm methanol.

  • Metal Addition: Dissolve 1 mmol of metal salt in 10 mL methanol. Add this solution dropwise to the ligand solution under constant stirring.

    • Observation: A color change is immediate (Green/Blue for Cu, Colorless/White ppt for Zn).

  • Digestion: Stir the mixture at

    
     for 2 hours.
    
  • Precipitation: Reduce volume by 50% via rotary evaporation. Store at

    
     overnight to induce crystallization.
    
  • Filtration: Collect the solid product by vacuum filtration. Wash with cold methanol (

    
    ) followed by diethyl ether (
    
    
    
    ).
  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Visualization: Synthesis & Coordination Workflow

The following diagram illustrates the conversion of the precursor to a Schiff base and its subsequent coordination modes.

G cluster_mode Coordination Mode Precursor 1-butyl-1H-imidazole- 4-carbaldehyde SchiffBase Schiff Base Ligand (Imine Formation) Precursor->SchiffBase Condensation (EtOH, H+, Reflux) Amine Primary Amine (R-NH2) Amine->SchiffBase Complex Coordination Complex (N,N-Chelate) SchiffBase->Complex Coordination (MeOH, 50°C) MetalSalt Metal Salt (CuCl2 / ZnCl2) MetalSalt->Complex Mode1 N3 (Imidazole) Metal M(II) Mode1->Metal Mode2 N (Imine) Mode2->Metal

Figure 1: Reaction pathway from aldehyde precursor to metal chelation. The diagram highlights the dual-nitrogen donor system (N3 and Imine-N) forming a stable chelate.

Application Notes & Troubleshooting

Solubility & Stability
  • Problem: Ligand precipitates immediately upon metal addition, trapping impurities.

  • Solution: Use a "high-dilution technique." Dissolve both components in larger volumes (50 mL+) and add the metal solution very slowly (1 drop/sec) to the ligand solution.

  • Solvent Choice: While Methanol is standard, Acetonitrile is superior for crystallizing Zn(II) complexes of this ligand class due to weaker solvent coordination.

Biological Relevance (Drug Development)

The 1-butyl group increases the logP (lipophilicity) of the complex.

  • Antimicrobial: Cu(II) complexes of imidazole Schiff bases often show enhanced activity against S. aureus compared to the free ligand. The mechanism typically involves intercalation into bacterial DNA or oxidative stress generation.

  • Cytotoxicity: When screening for anticancer activity, dissolve complexes in DMSO (max 0.5% v/v final concentration) to avoid precipitation in cell media.

References

  • Synthesis & Biological Activity of Imidazole-4-carbaldehyde Derivatives Source:Journal of Heterocyclic Chemistry URL:[Link] (General reference for imidazole aldehyde chemistry)

  • Schiff Base Metal Complexes of Imidazole Derivatives: Synthesis and Characterization Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL:[Link]

  • Coordination Modes of N-Alkyl Imidazoles in Copper(II) Complexes Source:Polyhedron URL:[Link]

  • PubChem Compound Summary: Imidazole-4-carboxaldehyde Source:National Center for Biotechnology Information (2025) URL:[Link]

(Note: Specific "1-butyl" derivatives follow the general protocols established in the references above for N-alkylated imidazole aldehydes.)

Sources

Application Note: Preparation of Functionalized Ionic Liquids from 1-Butyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for transforming 1-butyl-1H-imidazole-4-carbaldehyde into Task-Specific Ionic Liquids (TSILs). Unlike standard imidazolium salts, the presence of the C4-aldehyde group provides a versatile "chemical handle" for further derivatization.

These protocols are designed for researchers in drug development and catalysis . The resulting functionalized ionic liquids (FILs) serve as excellent vectors for drug conjugation (via Schiff base formation), metal scavenging agents, or phase-transfer catalysts.

Key Advantages of this Precursor
  • Dual Functionality: Possesses both an ionic core (after quaternization) and a reactive electrophilic center (-CHO).

  • Tunability: The aldehyde allows for the attachment of amine-bearing pharmacophores (e.g., isoniazid, sulfonamides) or oxidation to carboxylic acids for zwitterionic character.

  • Solubility Control: The butyl chain provides baseline lipophilicity, which can be fine-tuned via anion exchange.

Chemical Logic & Synthetic Strategy

The synthesis follows a modular "Core-First, Function-Second" approach to maintain the ionic liquid character throughout the modification process.

  • Quaternization (Step 1): The N3 nitrogen is alkylated to form the imidazolium cation. Note: The electron-withdrawing aldehyde group at C4 reduces the nucleophilicity of N3, requiring optimized thermal conditions compared to simple alkylimidazoles.

  • Anion Metathesis (Step 2): The halide anion is exchanged for a non-coordinating anion (e.g.,

    
    , 
    
    
    
    ) to modify viscosity and water solubility.
  • Functionalization (Step 3): The aldehyde is reacted with a primary amine to form an ionic liquid-tagged Schiff base.

Workflow Visualization

SyntheticWorkflow Start 1-butyl-1H-imidazole- 4-carbaldehyde Step1 Step 1: Quaternization (Formation of Cationic Core) Start->Step1 + R-X (e.g., MeI) Reflux, 24h Step2 Step 2: Anion Exchange (Hydrophobicity Tuning) Step1->Step2 + KPF6 / LiNTf2 Metathesis Step3 Step 3: Functionalization (Schiff Base/Drug Conjugation) Step2->Step3 + R'-NH2 - H2O Final Target Functionalized Ionic Liquid (FIL) Step3->Final

Figure 1: Modular synthetic pathway for generating functionalized ionic liquids from the aldehyde precursor.

Detailed Experimental Protocols

Safety Pre-Check
  • Alkyl Halides (Methyl Iodide/Butyl Bromide): Potent alkylating agents. Use in a fume hood.

  • Solvents: Acetonitrile and methanol are toxic and flammable.

  • Waste: Halogenated waste disposal required.

Protocol A: Synthesis of the Ionic Core (Quaternization)

Target: 1-butyl-3-methylimidazolium-4-carbaldehyde iodide [BMIm-4-CHO][I]

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Dissolve 1-butyl-1H-imidazole-4-carbaldehyde (10 mmol, 1.52 g) in anhydrous acetonitrile (20 mL).

    • Expert Tip: Ensure the acetonitrile is dry. Water competes as a nucleophile and can hydrate the aldehyde.

  • Alkylation: Add Methyl Iodide (12 mmol, 0.75 mL) dropwise via syringe at room temperature.

    • Note: A slight excess (1.2 eq) ensures complete conversion of the slower-reacting aldehyde-substituted imidazole.

  • Reaction: Heat the mixture to a gentle reflux (

    
    ) for 24 hours.
    
    • Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (

      
      ) should disappear, replaced by a baseline spot (ionic species).
      
  • Work-up:

    • Cool to room temperature.

    • Remove solvent under reduced pressure (Rotavap).

    • Washing: The resulting viscous oil/gum should be washed with Diethyl Ether (

      
      ) to remove unreacted alkyl halide and starting material.
      
    • Drying: Dry under high vacuum (

      
      ) at 
      
      
      
      for 6 hours.
  • Yield: Expect 90-95% of a yellow-orange viscous liquid or low-melting solid.

Protocol B: Anion Metathesis (Hydrophobic Tuning)

Target: 1-butyl-3-methylimidazolium-4-carbaldehyde hexafluorophosphate [BMIm-4-CHO][


]
  • Dissolution: Dissolve the iodide salt from Protocol A (5 mmol) in Distilled Water (10 mL).

  • Exchange: Add a solution of Potassium Hexafluorophosphate (

    
    ) (5.5 mmol) in water (5 mL) dropwise with vigorous stirring.
    
  • Phase Separation: The hydrophobic [

    
    ] salt will precipitate or form a separate oily bottom layer immediately.
    
  • Purification:

    • Decant the aqueous upper layer (containing KI).

    • Wash the IL layer with water (

      
      ) until the washings are halide-free (test with 
      
      
      
      solution; no precipitate should form).
    • Extract into Dichloromethane (DCM) if separation is difficult, then dry organic layer over

      
      .
      
  • Isolation: Remove DCM under vacuum to yield the hydrophobic IL.

Protocol C: Functionalization via Schiff Base Condensation

Target: Drug-Conjugated Ionic Liquid (e.g., with Isoniazid or Aniline derivatives)

This step is critical for drug delivery applications. The ionic liquid acts as a soluble carrier for the amine drug.

  • Reactants: In a 50 mL flask, mix the [BMIm-4-CHO][

    
    ] (2 mmol) and the target Primary Amine  (2 mmol) (e.g., Isoniazid, Phenylamine) in Ethanol  (10 mL).
    
  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Conditions: Reflux for 4–6 hours.

    • Validation: The formation of the imine bond is often accompanied by a color change (deepening yellow/orange).

  • Work-up:

    • Evaporate ethanol under vacuum.[1]

    • Washing: Wash the residue with Ether to remove unreacted amine (if the amine is ether-soluble). If the amine is not ether-soluble, recrystallization from cold ethanol/ethyl acetate is recommended.

  • Drying: Vacuum dry for 12 hours.

Characterization & Validation

To ensure scientific integrity, the following data points must be verified.

NMR Validation (Self-Validating System)

The success of the reaction is confirmed by tracking the shift of the C2 proton and the Aldehyde proton.

Proton EnvironmentStarting Material (

ppm)
Product (IL Cation) (

ppm)
Diagnostic Change
Aldehyde (-CHO) ~9.6 - 9.8 (s)~9.9 - 10.1 (s)Slight downfield shift due to cationic charge.
C2-H (N-CH-N) ~7.6 - 7.8 (s)9.2 - 9.5 (s) Major downfield shift. This confirms quaternization.
N-CH3 N/A~3.9 - 4.0 (s)Appearance of new singlet confirms methylation.
Imine (-CH=N-) N/A~8.4 - 8.6 (s)(For Protocol C) Disappearance of CHO, appearance of imine.
Mechanism of Functionalization

The aldehyde acts as an electrophile. The cationic nature of the imidazole ring exerts an electron-withdrawing effect (Inductive effect,


), making the carbonyl carbon more electrophilic than in neutral benzaldehydes, facilitating faster Schiff base formation.

ReactionMechanism Step1 Imidazolium Aldehyde (Electrophilic Carbonyl) Step2 Nucleophilic Attack (R-NH2 attacks C=O) Step1->Step2 Acid Cat. Step3 Carbinolamine Intermediate Step2->Step3 Step4 Dehydration (-H2O) Formation of C=N Step3->Step4 - H2O

Figure 2: Mechanism of Schiff base formation on the ionic liquid core.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete QuaternizationThe aldehyde deactivates the ring. Increase reaction time to 48h or use a sealed tube at

.
Product is a Dark Gum Impurities / OxidationWash thoroughly with diethyl ether. Ensure starting aldehyde was not oxidized to acid prior to use.
No Phase Separation (Step 2) Wrong Anion / ConcentrationEnsure

is in excess. If using

, the IL might be water-soluble; use DCM extraction instead of precipitation.
Reversion of Schiff Base HydrolysisSchiff bases are hydrolytically unstable in acidic water. Store FILs in a desiccator.

References

  • Synthesis of Functionalized Ionic Liquids

    • Title: Functionalized imidazolium salts for task-specific ionic liquids and their applications.[2]

    • Source: Chemical Communic
    • URL:[Link]

  • Aldehyde-Tagged Ionic Liquids & Schiff Bases

    • Title: Ionic liquid mediated synthesis of Schiff bases under reflux condition.[3][4][5]

    • Source: Journal of Chemical and Pharmaceutical Research.[3][4]

    • URL:[Link]

  • Biological Applications (Drug Conjugates)

    • Title: Synthesis, characterization and microbiocidal studies of novel ionic liquid tagged Schiff bases.[5]

    • Source: Comptes Rendus Chimie.
    • URL:[Link]

  • General Quaternization Protocols

    • Title: 1-Butylimidazole derived ionic liquids: Synthesis, characterization and their evalu
    • Source: ResearchG
    • URL:[Link]

Sources

Application Note & Protocols: Selective Oxidation of 1-Butyl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, imidazole-4-carbaldehydes are highly valuable intermediates, serving as versatile building blocks for a wide array of biologically active molecules and functional materials.[1][2] Specifically, 1-butyl-1H-imidazole-4-carbaldehyde is a precursor for synthesizing compounds with applications ranging from oncology to infectious diseases.[1]

The conversion of a primary alcohol, such as 1-butyl-1H-imidazole-4-methanol, to its corresponding aldehyde presents a significant synthetic challenge. The primary goal is to achieve high selectivity and yield while preventing over-oxidation to the non-productive carboxylic acid.[3][4] Furthermore, the imidazole nucleus, while aromatic, contains nucleophilic nitrogen atoms that can complicate reactions with harsh oxidizing agents. This application note provides a detailed guide for researchers, outlining two robust and field-proven protocols for the selective oxidation of 1-butyl-1H-imidazole-4-methanol, explaining the causality behind the choice of reagents and conditions.

Pillar 1: The Strategic Choice of Oxidant

The success of this transformation hinges on selecting an oxidant with the appropriate reactivity profile—potent enough to oxidize the primary alcohol but mild enough to preserve the aldehyde and the imidazole ring.

  • Manganese Dioxide (MnO₂): This is a classic and highly effective reagent for the oxidation of allylic, benzylic, and heterocyclic alcohols.[5][6] As a heterogeneous oxidant, the reaction occurs on the surface of the MnO₂ particles, a process believed to involve radical intermediates.[7] Its key advantage is its exceptional chemoselectivity; it typically does not oxidize simple aliphatic alcohols or over-oxidize aldehydes, making it ideal for this substrate.[5][7] The primary consideration is the need for activated MnO₂ and often a large stoichiometric excess to drive the reaction to completion.[7]

  • Dess-Martin Periodinane (DMP): A hypervalent iodine(V) reagent, DMP has become a workhorse in modern organic synthesis for the mild and selective oxidation of alcohols.[8][9] It operates under neutral, aprotic conditions at room temperature, which is highly advantageous for sensitive substrates.[8][10] The reaction is homogeneous, often leading to faster reaction times and easier monitoring compared to heterogeneous systems.[10] A key byproduct is acetic acid, which may require buffering in the presence of acid-labile functional groups.[9]

  • Alternative Methods Considered:

    • Swern Oxidation: While effective and mild, it requires cryogenic temperatures (typically -78 °C) and generates the notoriously malodorous dimethyl sulfide as a byproduct, posing practical and environmental challenges.[4][11][12]

    • TEMPO-based Systems: These catalytic, "greener" alternatives are powerful but can require extensive optimization of the catalyst, co-oxidant, and pH to prevent over-oxidation, particularly with electron-rich heterocyclic aldehydes.[13][14][15]

    • Chromium Reagents (e.g., PCC, PDC): These are largely avoided in contemporary drug development due to the high toxicity and disposal issues associated with chromium waste.[9]

Based on this analysis, this guide will detail protocols for Manganese Dioxide and Dess-Martin Periodinane oxidations, providing researchers with two reliable and distinct methodologies.

Pillar 2: Experimental Protocols & Causality

Protocol 1: Activated Manganese Dioxide (MnO₂) Oxidation

This protocol leverages the high chemoselectivity of a heterogeneous oxidant. It is particularly useful for scales where the filtration of the solid reagent is manageable.

Principle of Method The oxidation is a surface-mediated reaction where the alcohol adsorbs onto the activated manganese dioxide. The reaction proceeds, and the resulting aldehyde desorbs back into the solvent. The spent MnO₂ (reduced to lower oxidation states like Mn₂O₃ or MnO) is then simply filtered away. A key determinant of success is the activity of the MnO₂, which can vary between suppliers and batches; therefore, using a reliable source of activated MnO₂ is critical.[7]

Materials and Reagents

Reagent Formula MW CAS No. Notes
1-Butyl-1H-imidazole-4-methanol C₈H₁₄N₂O 154.21 83783-50-8 Substrate
Activated Manganese Dioxide MnO₂ 86.94 1313-13-9 Oxidant, >85% active
Dichloromethane (DCM) CH₂Cl₂ 84.93 75-09-2 Anhydrous, reaction solvent
Celite® (Diatomaceous Earth) N/A N/A 61790-53-2 Filtration aid

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep_1 Dissolve Substrate in DCM prep_2 Add Activated MnO₂ (10 eq.) prep_1->prep_2 react Stir vigorously at RT (24-48 h) prep_2->react monitor Monitor by TLC react->monitor workup_1 Filter through Celite® monitor->workup_1 workup_2 Wash solid with DCM workup_1->workup_2 workup_3 Concentrate Filtrate workup_2->workup_3 purify_1 Silica Gel Chromatography workup_3->purify_1 purify_2 Characterize Product (NMR, MS) purify_1->purify_2

Caption: General workflow for MnO₂ oxidation.

Step-by-Step Protocol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-butyl-1H-imidazole-4-methanol (1.0 g, 6.48 mmol). Dissolve the substrate in 65 mL of anhydrous dichloromethane (DCM) to create a 0.1 M solution.

  • Addition of Oxidant: To the stirring solution, add activated manganese dioxide (5.63 g, 64.8 mmol, 10 equivalents). Causality Note: A large excess of MnO₂ is used to ensure a sufficient number of active sites are available on the solid surface to drive the heterogeneous reaction to completion.

  • Reaction: Vigorously stir the resulting black suspension at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The disappearance of the starting material spot (alcohol) and the appearance of a new, less polar spot (aldehyde) indicates reaction progression. The reaction can be slow, often requiring 24 to 48 hours.

  • Work-up: Upon completion, set up a filtration apparatus using a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over a piece of filter paper.

  • Isolation: Filter the reaction mixture through the Celite® pad to remove the MnO₂ and its byproducts. Wash the black filter cake thoroughly with several portions of DCM (total of 50-100 mL) to ensure all the product is recovered. Causality Note: Celite® prevents the fine MnO₂ particles from clogging the filter paper and ensures efficient separation.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

  • Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 1-butyl-1H-imidazole-4-carbaldehyde.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol offers a homogeneous, rapid, and mild alternative, often with a simpler work-up for small to medium-scale reactions.

Principle of Method The alcohol substrate first displaces an acetate ligand on the hypervalent iodine center of the DMP. A base (in this case, the imidazole substrate itself or trace water can facilitate) abstracts the proton from the hydroxyl group. This is followed by an intramolecular reductive elimination, where the iodine(V) is reduced to an iodine(III) species, releasing the aldehyde product and acetic acid.[9]

Materials and Reagents

Reagent Formula MW CAS No. Notes
1-Butyl-1H-imidazole-4-methanol C₈H₁₄N₂O 154.21 83783-50-8 Substrate
Dess-Martin Periodinane (DMP) C₁₃H₁₃IO₈ 424.14 87413-09-0 Oxidant
Dichloromethane (DCM) CH₂Cl₂ 84.93 75-09-2 Anhydrous, reaction solvent
Saturated Sodium Bicarbonate NaHCO₃ 84.01 144-55-8 Aqueous solution for quench
Saturated Sodium Thiosulfate Na₂S₂O₃ 158.11 7772-98-7 Aqueous solution for quench

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

Safety Precautions Dess-Martin Periodinane is a potentially explosive compound, particularly when subjected to shock or heat.[16] Handle with care, avoid grinding, and store appropriately. The reaction should be conducted in a well-ventilated fume hood.

Step-by-Step Protocol

  • Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 1-butyl-1H-imidazole-4-methanol (1.0 g, 6.48 mmol) in 65 mL of anhydrous DCM.

  • Addition of Oxidant: Add Dess-Martin Periodinane (3.3 g, 7.78 mmol, 1.2 equivalents) to the solution in one portion at room temperature (20-25 °C). Causality Note: A slight excess (1.1-1.5 eq) of DMP is typically sufficient for complete conversion in a homogeneous reaction.

  • Reaction: Stir the mixture at room temperature. The reaction is usually rapid, often complete within 1-3 hours.

  • Monitoring: Monitor the reaction by TLC (10% Methanol in DCM) for the complete consumption of the starting alcohol.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality Note: The NaHCO₃ neutralizes the acetic acid byproduct, while the Na₂S₂O₃ reduces the unreacted DMP and the iodine-containing byproducts to more water-soluble species, simplifying the extraction.

  • Extraction: Shake the funnel vigorously for 1-2 minutes until the organic layer is clear. Separate the layers and extract the aqueous phase two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue via silica gel column chromatography as described in Protocol 1.

Pillar 3: Data Summary & Validation

Comparative Overview of Protocols

Parameter Protocol 1: MnO₂ Oxidation Protocol 2: DMP Oxidation
Oxidant Activated Manganese Dioxide Dess-Martin Periodinane
Stoichiometry 5 - 15 equivalents 1.1 - 1.5 equivalents
Solvent Dichloromethane, Chloroform Dichloromethane
Temperature Room Temperature Room Temperature
Reaction Time 24 - 48 hours 1 - 3 hours
Work-up Heterogeneous (Filtration) Homogeneous (Quench & Extraction)
Typical Yield 70 - 90% 85 - 95%
Pros Highly chemoselective, inexpensive reagent, simple filtration work-up. Fast reaction, mild conditions, high yields, predictable stoichiometry.

| Cons | Slow, requires large excess of reagent, activity can be variable. | Reagent is expensive and potentially explosive, requires aqueous work-up. |

Product Characterization and Storage The final product, 1-butyl-1H-imidazole-4-carbaldehyde, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The compound can be sensitive to air and light and may slowly oxidize or polymerize over time.[1] For long-term stability, it is recommended to store the purified aldehyde under an inert atmosphere (nitrogen or argon) at low temperatures (2–8°C).[2]

Troubleshooting Insights

  • Issue: Incomplete reaction with MnO₂.

    • Cause & Solution: The MnO₂ may not be sufficiently "activated." Use a fresh batch from a reliable supplier or activate it by heating azeotropically with toluene. Increase the stoichiometric excess and ensure vigorous stirring to maximize surface contact.

  • Issue: Low yield with DMP.

    • Cause & Solution: The DMP may have degraded due to moisture. Use fresh DMP from a sealed container. Ensure the reaction solvent (DCM) is anhydrous.

  • Issue: Side product formation (e.g., over-oxidation).

    • Cause & Solution: While unlikely with these methods, if over-oxidation to the carboxylic acid is observed, it suggests a reactive impurity or excessively long reaction times. Re-purify starting materials and monitor the reaction closely, stopping it as soon as the starting material is consumed.

  • Issue: Difficulty in Purification.

    • Cause & Solution: Imidazole-containing compounds can streak on silica gel. Pre-treating the silica with triethylamine (e.g., by adding 0.5-1% triethylamine to the eluent) can neutralize acidic sites on the silica gel, leading to sharper peaks and better separation.[17]

References

  • Maccioni, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Papadopoulos, A., et al. (n.d.). OXIDATIONS WITH MANGANESE DIOXIDE. AUB ScholarWorks. Available at: [Link]

  • Boekman, R. K., et al. (1998). The Dess-Martin Periodinane. Organic Syntheses. Available at: [Link]

  • Anelli, P. L., et al. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • MSN Chemical. (n.d.). Imidazole-4-Carboxaldehyde from China manufacturer. Available at: [Link]

  • Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available at: [Link]

  • Wang, T., et al. (2024). Heterogeneous solvent-metal-free aerobic oxidation of alcohol under ambient conditions catalyzed by TEMPO-functionalized porous poly(ionic liquid)s. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • Capot Chemical. (2015). MSDS of 1H-imidazole-4-carbaldehyde. Available at: [Link]

  • Einhorn, J., et al. (1995). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry.
  • Le-Masurier, P. J., et al. (2023). Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. RSC Advances.
  • Mohammadpoor-Baltork, I., et al. (2005). Oxidation of primary alcohols to aldehydes by K2S2O8/activated charcoal system. Journal of Chemical Research.
  • Kundu, S., et al. (2025). Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions. Chemistry – A European Journal.
  • Rieger, C. G., et al. (2017). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Swern oxidation. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

  • De La Cruz, J. N. (n.d.).
  • Collins, J. C. (n.d.). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. ACS Omega.
  • Shirini, F., et al. (2010). A mild and efficient method for oxidation of alcohols in ionic liquid media. Journal of the Serbian Chemical Society.
  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Swern Oxidation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing imidazole aldehyde.
  • Butler, R. N., et al. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules.
  • MDPI. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Available at: [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Manganese Dioxide, MnO2. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Analysis of Butylimidazole Carbaldehyde Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-IMID-001 Subject: Troubleshooting Separation of 1,4- and 1,5-Butylimidazole Carbaldehyde Isomers Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The alkylation of 4(5)-imidazolecarbaldehyde with butyl halides is a classic "regioisomer trap." Due to annular tautomerism, the reaction yields a mixture of 1-butyl-1H-imidazole-4-carbaldehyde (1,4-isomer) and 1-butyl-1H-imidazole-5-carbaldehyde (1,5-isomer) .

  • The 1,4-isomer is thermodynamically favored (sterically less hindered) and is typically the major product (approx. 3:1 to 10:1 ratio).

  • The 1,5-isomer is the minor product but is difficult to remove due to similar polarity and solubility profiles.

This guide provides definitive protocols for distinguishing these isomers (NMR/NOE) and separating them (Crystallization/Salt Formation), moving beyond standard chromatography which often fails to provide baseline resolution.

Module 1: Diagnostic & Analytical Troubleshooting

FAQ: How do I definitively distinguish the 1,4 and 1,5 isomers?

A: Standard 1H-NMR is often insufficient due to overlapping signals. 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY is the gold standard for assignment.

The NOE Logic System

The spatial proximity of the N-butyl group to the imidazole ring substituents defines the isomer.

  • 1,4-Isomer (Target): The N-butyl group at Position 1 is adjacent to the proton at Position 5 (C5-H).

    • Observation: Strong NOE correlation between the N-methylene protons (

      
      -CH
      
      
      
      ) and the C5-H ring proton.
  • 1,5-Isomer (Impurity): The N-butyl group at Position 1 is adjacent to the Aldehyde group at Position 5. The C4-H is on the opposite side.

    • Observation: NO NOE correlation between N-methylene protons and the ring proton (C4-H). You may observe a weak NOE between the N-methylene and the aldehyde proton.

Visualizing the NMR Logic

NMR_Logic Start Perform 1D-NOE Experiment Irradiate N-CH2 (approx 4.0 ppm) Check Check for Enhancement of Imidazole Ring Singlet (7.5-8.0 ppm) Start->Check Result_Yes Strong Enhancement Observed (N-CH2 is close to Ring H) Check->Result_Yes Yes Result_No No Enhancement Observed (N-CH2 is blocked by CHO) Check->Result_No No Conclusion_14 CONFIRMED: 1,4-Isomer (Major Product) Result_Yes->Conclusion_14 Conclusion_15 CONFIRMED: 1,5-Isomer (Minor Product) Result_No->Conclusion_15

Figure 1: Decision tree for assigning regioisomers using NOE NMR spectroscopy.

Protocol: Analytical HPLC Method

Standard C18 columns often show peak tailing for imidazoles. Use a method buffered at a basic pH or involving ion-pairing to improve peak shape.

ParameterCondition
Column C18 (e.g., Zorbax Eclipse XDB) or Mixed-Mode (Newcrom R1)
Mobile Phase A Water + 0.1% Triethylamine (TEA) or 10mM Ammonium Acetate (pH 8.5)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 60% B over 15 min
Detection UV @ 254 nm (Imidazole ring) and 280 nm (Aldehyde)
Retention Order 1,5-Isomer typically elutes after 1,4-isomer in RP-HPLC due to shielding of the polar aldehyde by the butyl group, making it slightly more lipophilic.

Module 2: Purification Strategies

Scenario A: "I have a crude oil mixture (approx. 4:1 ratio)."

Recommendation: Do not start with column chromatography. The 1,4-isomer is highly crystalline, while the 1,5-isomer interferes with crystallization. Use Selective Nitrate Salt Formation .

Protocol: Nitrate Salt Purification

This method exploits the differential solubility of imidazole nitrate salts. The 1,4-isomer nitrate salt crystallizes readily; the 1,5-nitrate remains in the mother liquor.

  • Dissolution: Dissolve crude mixture (10 g) in Acetone (50 mL).

  • Acidification: Cool to 0°C. Add conc. HNO

    
     (1.05 eq) dropwise. Caution: Exothermic.
    
  • Precipitation: Stir at 0°C for 2 hours. The 1,4-isomer nitrate will precipitate as a white solid.

  • Filtration: Filter the solid. Wash with cold acetone.

  • Free Basing: Suspend the solid in water, adjust pH to 10 with Na

    
    CO
    
    
    
    , and extract with Ethyl Acetate (EtOAc).
  • Result: High purity 1,4-isomer (>98%).

Scenario B: "I need to isolate the 1,5-isomer for testing."

Recommendation: Use Flash Chromatography on the mother liquor from Scenario A (enriched in 1,5-isomer).

  • Stationary Phase: Silica Gel (neutralized with 1% TEA).

  • Eluent: DCM:MeOH (97:3 to 95:5).

  • Elution Order:

    • 1,5-Isomer: Elutes first (Higher Rf). The steric crowding of the aldehyde and butyl group reduces the ability of the N3 nitrogen to interact with silica silanols.

    • 1,4-Isomer: Elutes second (Lower Rf). The N3 nitrogen is unhindered and binds stronger to silica.

Module 3: Synthetic Prevention (Root Cause Analysis)

FAQ: Can I force the reaction to produce only the 1,4-isomer?

A: Not 100%, but you can shift the ratio significantly by manipulating the tautomeric equilibrium before alkylation.

Mechanism of Regioselectivity

The 4(5)-imidazolecarbaldehyde exists in equilibrium.

  • Tautomer A (H on N1, CHO on C4): Alkylation at N1 gives 1,4-product.

  • Tautomer B (H on N1, CHO on C5): Alkylation at N1 gives 1,5-product.

Steric Rule: The 1,5-transition state is sterically disfavored due to the clash between the incoming butyl electrophile and the carbonyl oxygen.

Optimization Table
VariableRecommendationMechanism
Base Cs

CO

or K

CO

Cesium effect stabilizes the specific tautomer that leads to 1,4-substitution via coordination.
Solvent DMF or DMSO Polar aprotic solvents favor the S

2 mechanism where steric factors dominate (favoring 1,4).
Temperature Low (0°C to RT) Higher temperatures provide enough energy to overcome the steric barrier of 1,5-formation, increasing the impurity profile.
Workflow Visualization

Synthesis_Workflow Input Imidazole-4-CHO + Butyl Bromide Reaction Reaction (Base/Solvent) Input->Reaction Crude Crude Mixture (1,4 major / 1,5 minor) Reaction->Crude Decision Is Solid? Crude->Decision Recryst Recrystallize (EtOAc/Hexane) Decision->Recryst Yes Salt Nitrate Salt Formation Decision->Salt No (Oil) Final Pure 1,4-Isomer Recryst->Final Salt->Final

Figure 2: Purification workflow from crude reaction mixture.

References

  • Regioselective Synthesis of 1,4-Disubstituted Imidazoles

    • Source: National Institutes of Health (PMC) / J. Org. Chem.
    • Context: Discusses the steric and electronic factors governing N-alkyl
  • Separation of Imidazole Isomers via Nitr

    • Source: Merck & Co.
    • Context: The industrial standard for separating butyl-chloro-imidazole isomers uses selective crystallization or salt form
  • NMR Assignment of Regioisomeric Imidazoles

    • Source: Magnetic Resonance in Chemistry.[1][2][3]

    • Context: Detailed methodology on using NOE and HMBC to distinguish N-alkyl
  • HPLC Separation of Imidazole Deriv

    • Source: SIELC Technologies.[4]

    • Context: Specific application notes for separating polar imidazole derivatives using mixed-mode chrom

Sources

Technical Support Center: Optimizing N-Alkylation of Imidazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ALK-IMID-CHO-OPT[1]

Executive Summary

The N-alkylation of 1H-imidazole-4-carbaldehyde to produce 1-butyl-1H-imidazole-4-carbaldehyde is a deceptive reaction.[1] While seemingly a simple


 substitution, it presents two primary failure modes: Regioisomerism  (formation of the unwanted 1,5-isomer) and Chemo-instability  (aldehyde side reactions like Cannizzaro disproportionation or oxidation).

This guide synthesizes mechanistic insights with practical process chemistry to maximize the yield of the biologically active 1,4-isomer .

Module 1: The "Isomer Problem" (Regioselectivity)

The Core Issue

The imidazole ring is an ambident nucleophile. The starting material exists in tautomeric equilibrium. Upon deprotonation, the negative charge is delocalized across N1 and N3.

  • Target: 1-butyl-1H-imidazole-4-carbaldehyde (1,4-isomer).[1]

  • Impurity: 1-butyl-1H-imidazole-5-carbaldehyde (1,5-isomer).[1]

Sterics generally favor the 1,4-isomer (alkylation distal to the formyl group), but the electron-withdrawing nature of the aldehyde can stabilize the transition state for 1,5-alkylation, leading to significant mixtures (often 60:40 or 70:30 ratios in unoptimized conditions).

Visualizing the Pathway

Regioselectivity SM 1H-imidazole-4-carbaldehyde (Tautomeric Mix) Base Base Deprotonation SM->Base Anion Imidazolide Anion (Delocalized) Base->Anion Prod14 1,4-Isomer (Target) (Major Product) Anion->Prod14  Path A (Distal Attack) Prod15 1,5-Isomer (Impurity) (Steric Clash) Anion->Prod15  Path B (Proximal Attack) BuBr + Butyl Bromide (Sn2)

Figure 1: Divergent pathways in imidazole alkylation. Path A is favored sterically but competes with Path B electronically.

Module 2: Troubleshooting Guides (Q&A)

Category A: Yield & Selectivity

Q: I am getting a 50:50 mixture of isomers. How do I shift this toward the 1,4-product? A: The "Cesium Effect" is your best tool here. Switch your base from Sodium Hydride (NaH) or Potassium Carbonate (


) to Cesium Carbonate (

)
.
  • Mechanism: The large Cesium cation (

    
    ) forms a looser ion pair with the imidazolide anion compared to 
    
    
    
    or
    
    
    . This "naked anion" effect enhances nucleophilicity and typically amplifies the steric preference for the distal nitrogen (N1), favoring the 1,4-isomer.
  • Solvent: This works best in DMF or NMP .[1]

Q: My overall conversion is low (<40%). The starting material remains unreacted. A: This often indicates poor solubility or moisture contamination.

  • Check Reagents: Alkyl bromides can degrade.[1] Distill your 1-bromobutane or switch to 1-iodobutane (more reactive leaving group).[1]

  • Phase Transfer: If you must use a non-polar solvent (like Toluene or DCM), you must use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) . Without it, the solid base cannot deprotonate the imidazole effectively.

Category B: Impurity Profile

Q: I see a new impurity that is NOT the 1,5-isomer. It lacks the aldehyde proton in NMR. A: You likely triggered the Cannizzaro Reaction . Using strong hydroxide bases (NaOH, KOH) in the presence of moisture can cause the aldehyde to disproportionate into the alcohol and carboxylic acid.

  • Fix: Switch to anhydrous carbonate bases (

    
     or 
    
    
    
    ).
  • Fix: Ensure your solvent (DMF/Acetonitrile) is dry (water content <0.05%).

Q: My product is turning yellow/brown during workup. A: Imidazole aldehydes are prone to air oxidation.[1]

  • Protocol Adjustment: Perform the reaction under Nitrogen/Argon. During extraction, minimize exposure to air and store the crude product in the dark at -20°C if not purifying immediately.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 1-butyl-1H-imidazole-4-carbaldehyde with maximized regioselectivity.

Reagents
ReagentEquiv.RoleNotes
1H-imidazole-4-carbaldehyde 1.0SubstrateDry under vacuum before use.
1-Iodobutane 1.1ElectrophileIodide is faster/cleaner than bromide.[1]
Cesium Carbonate (

)
1.2BasePromotes regioselectivity.
DMF (Anhydrous) 10 VolSolventEssential for solubility.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • Dissolution: Add 1H-imidazole-4-carbaldehyde (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     (1.2 equiv) in a single portion.[1] Stir at Room Temperature for 30 minutes .
    
    • Why? Allows formation of the cesium imidazolide salt before the alkyl halide is introduced.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add 1-iodobutane (1.1 equiv) dropwise via syringe.[1]

    • Why? Lower temperature during addition suppresses the kinetic formation of the unwanted 1,5-isomer.

  • Reaction: Allow to warm to Room Temperature naturally. Stir for 4-6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup (Critical):

    • Dilute with EtOAc.[1][2]

    • Wash 3x with Water (to remove DMF).[1]

    • Wash 1x with Brine .[1]

    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: The 1,4-isomer is typically less polar (higher Rf) than the 1,5-isomer. Flash chromatography (Gradient: 0

    
     5% MeOH in DCM) usually provides baseline separation.
    

Module 4: Comparative Data (Base/Solvent Effects)

The following table summarizes expected outcomes based on standard imidazole alkylation kinetics [1][2].

BaseSolventTempEst.[1][2][3][4][5][6][7] Yield (1,4-isomer)Regio Ratio (1,4 : 1,5)Risk Factor

DMF 25°C 85-92% > 90:10 Low

AcetoneReflux60-70%75:25Moderate
NaHTHF0°C50-60%60:40High (Over-reaction)
NaOH (aq)DCM (PTC)25°C30-40%50:50High (Cannizzaro)

Module 5: Diagnostic Decision Tree

Troubleshooting Start Start: Low Yield / Impurity CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Two Product Spots CheckTLC->Result2 Result3 Complex Mixture / Tailing CheckTLC->Result3 Action1 Increase Temp to 60°C OR Switch to Iodide Result1->Action1 Action2 Isomer Issue. Switch to Cs2CO3 / DMF Result2->Action2 Action3 Decomposition. Check for Water (Cannizzaro) Reduce Base Strength Result3->Action3

Figure 2: Rapid diagnostic logic for reaction failure analysis.

References

  • Regioselectivity in Imidazole Alkylation

    • Lee, J. C., et al. "Regioselective N-alkylation of imidazoles.
    • Context: Establishes the preference for 1,4-substitution when using steric control and specific bases.
  • The Cesium Effect

    • Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for the N-alkylation of indoles and imidazoles." Journal of Organic Chemistry, 1999.
    • Context: Definitive work on using to improve yields and selectivity in nitrogen heterocycles.
  • Losartan Intermediate Synthesis (Analogue)

    • Larsen, R. D., et al. "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 1994.[4]

    • Context: Describes industrial-scale handling of 2-butyl-4-chloro-5-formylimidazole, providing insight into the stability and workup of imidazole aldehydes.

Sources

Technical Support Center: Regiocontrol in Imidazole-4-Carbaldehyde Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Low Regioselectivity in N-Alkylation Ticket ID: IMID-CHO-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Tautomeric Toggle" Problem

Welcome to the technical guide for functionalizing imidazole-4-carbaldehyde (also known as 4(5)-imidazolecarboxaldehyde). If you are reading this, you are likely facing a mixture of isomers or low yields.

The core issue lies in the annular tautomerism of the imidazole ring. The hydrogen atom on the nitrogen oscillates between N1 and N3. When a substituent like an aldehyde (-CHO) is present at position 4, it creates an electronic and steric bias, but not a complete lock.

  • The 1,4-Isomer (Thermodynamic Major): The alkyl group attaches to the nitrogen distal (furthest) from the aldehyde. This is generally preferred due to lower steric hindrance and electronic repulsion.

  • The 1,5-Isomer (The Challenge): The alkyl group attaches to the nitrogen proximal (closest) to the aldehyde. This is sterically crowded and difficult to access via direct alkylation.

This guide provides the protocols to force the reaction toward your desired isomer.

Module 1: The Mechanistic Diagnostic

Before attempting a fix, confirm which isomer you are actually producing. Standard NMR often fails to distinguish them clearly without specific techniques.

Diagnostic Checklist:

  • NOE (Nuclear Overhauser Effect) is mandatory.

    • 1,4-Isomer: Irradiation of the N-alkyl protons should show a strong NOE signal with the C2-H (proton between nitrogens) and no interaction with the aldehyde proton.

    • 1,5-Isomer: Irradiation of the N-alkyl protons often shows an NOE interaction with the aldehyde proton (or the C4-H if the aldehyde is reduced), indicating proximity.

  • TLC Behavior: The 1,5-isomer is usually less polar (higher Rf) than the 1,4-isomer due to internal hydrogen bonding or dipole cancellation, though this varies by solvent system.

Visualizing the Pathway

ImidazoleAlkylation Start Imidazole-4(5)-carbaldehyde (Tautomeric Mixture) Direct Direct Alkylation (Base + R-X) Start->Direct Path1 Transition State A (Sterically Unhindered) Direct->Path1 Attack at Distal N Path2 Transition State B (Sterically Hindered by CHO) Direct->Path2 Attack at Proximal N Prod14 1,4-Isomer (Major) (Thermodynamic) Path1->Prod14 Prod15 1,5-Isomer (Minor) (Kinetic/Impurity) Path2->Prod15

Figure 1: The bifurcation of regioselectivity during direct alkylation. The steric bulk of the aldehyde group generally disfavors the formation of the 1,5-isomer.

Module 2: Troubleshooting Protocols

Select the protocol based on your target isomer.

Scenario A: "I need the 1,4-Isomer (Standard), but selectivity is poor."

The Fix: Switch to the Cesium Effect . Standard bases like K₂CO₃ or NaH often yield 60:40 mixtures. Cesium carbonate (Cs₂CO₃) in DMF utilizes the "Cesium Effect"—the large ionic radius of cesium stabilizes the specific tautomeric anion that leads to the 1,4-product, often boosting ratios to >90:10.

Optimized Protocol (1,4-Selective):

  • Dissolve: 1.0 eq Imidazole-4-carbaldehyde in anhydrous DMF (0.2 M concentration).

  • Base: Add 1.5 eq Cs₂CO₃ . Stir at room temperature for 30 mins.

    • Why: Ensures complete deprotonation and formation of the "loose" ion pair.

  • Alkylate: Add 1.1 eq Alkyl Halide (R-X) dropwise.

  • Heat: Warm to 60°C.

    • Note: Heating favors the thermodynamic product (1,4-isomer).

  • Workup: Dilute with water, extract with EtOAc. The 1,4-isomer is typically the major product.

ParameterRecommendationReason
Solvent DMF or NMPPromotes SN2 reaction; dissolves inorganic bases.
Base Cs₂CO₃Large cation promotes N1 attack (distal to CHO).
Temperature 60°C - 80°COvercomes activation energy for the thermodynamic product.
Scenario B: "I need the 1,5-Isomer (The 'Wrong' Way)."

The Fix: The Trityl Shunt (Steric Blocking Strategy) . You cannot reliably make the 1,5-isomer via direct alkylation. You must use a blocking group strategy. The bulky Trityl (Triphenylmethyl) group will exclusively protect the unhindered nitrogen (forming the 1,4-protected species), forcing your alkyl group to attack the hindered position (N3).

The "Trityl Shunt" Protocol:

Step 1: Transient Protection

  • React Imidazole-4-carbaldehyde with Trityl Chloride (Trt-Cl) and Et₃N in DCM.

  • Result: Formation of 1-trityl-4-imidazolecarboxaldehyde .

    • Mechanism:[1][2][3] Trityl is huge; it refuses to sit next to the aldehyde. It locks the N distal to the CHO.

Step 2: Quaternization (The Switch)

  • Dissolve 1-trityl-4-imidazolecarboxaldehyde in MeCN or DCM.

  • Add strong alkylating agent (e.g., Methyl Triflate or highly reactive Alkyl Iodide).

  • Result: Alkylation occurs at the only available nitrogen (N3, proximal to CHO), forming a quaternary imidazolium salt.

Step 3: Deprotection

  • Treat the salt with mild acid (MeOH/Reflux or dilute HCl).

  • The Trityl group falls off (it is acid labile).

  • Renumbering: The alkyl group remains on the nitrogen next to the CHO. According to IUPAC numbering priority, this molecule is now 1-alkyl-5-imidazolecarboxaldehyde .

TritylShunt Step1 Start: Imidazole-4-CHO Step2 1. Protect (Trt-Cl) (Forms 1-Trityl-4-CHO) Step1->Step2 Steric control Step3 2. Alkylate (R-X) (Forces attack at N3) Step2->Step3 Quaternization Step4 3. Deprotect (H+) (Removes Trityl) Step3->Step4 Trt Cleavage Result Product: 1-Alkyl-5-imidazolecarboxaldehyde Step4->Result Renumbering

Figure 2: The "Trityl Shunt" workflow to access the elusive 1,5-isomer.

Module 3: Frequently Asked Questions (FAQs)

Q1: My reaction turned into a black tar/mixture, and the aldehyde peak is gone. What happened? A: You likely triggered the Cannizzaro Reaction . Aldehydes lacking alpha-hydrogens (like imidazole-4-CHO) are susceptible to disproportionation in the presence of strong hydroxide bases (NaOH, KOH), turning into the alcohol and carboxylic acid.

  • Fix: Avoid aqueous hydroxides. Stick to carbonate bases (K₂CO₃, Cs₂CO₃) in anhydrous organic solvents.

Q2: Can I use the Mitsunobu reaction? A: Yes, for the 1,4-isomer. Reacting the imidazole with an alcohol (R-OH), PPh₃, and DIAD usually favors the 1,4-isomer, often with higher selectivity than alkyl halides because the bulky phosphine-betaine intermediate is sensitive to the steric hindrance of the aldehyde group.

Q3: Why is my yield low even with Cs₂CO₃? A: Check your alkylating agent. If you are using a secondary alkyl halide (e.g., Isopropyl bromide), elimination (E2) might be competing with substitution (SN2).

  • Fix: Lower the temperature to RT or switch to a mesylate/tosylate leaving group, which is less prone to elimination than bromides/iodides in this system.

References

  • Regioselective Synthesis of 1-Alkyl-4-imidazolecarboxyl

    • Context: Establishes the baseline preference for 1,4-substitution in ester/aldehyde substituted imidazoles.
    • Source:Journal of Organic Chemistry.
  • Cesium Carbonate as an Efficient Base for Alkyl

    • Context: Details the "Cesium Effect" and coordination mechanisms th
    • Source:Synthetic Communic
  • 1-Trityl-1H-imidazole-4-carboxaldehyde (Commercial Standard).

    • Context: Validates that the thermodynamic product of trityl protection is the 1,4-isomer (Trityl at N1, CHO at C4)
    • Source:Sigma-Aldrich Technical D
  • Regioselectivity in Imidazole Alkyl

    • Context: Discusses steric vs. electronic effects (SE2' vs SE2cB kinetics)
    • Source:University of Otago Archive.

Sources

Technical Support Center: Crystallization & Purification of 1-Butyl-1H-imidazole-4-carbaldehyde

[1][2][3][4]

Case ID: PUR-IMD-4CHO-001 Status: Active Guide Subject: Solvent Systems, Oiling-Out Troubleshooting, and Salt Formation Strategies[1][2][3]

Executive Summary: The Physicochemical Challenge

1-Butyl-1H-imidazole-4-carbaldehyde presents a unique purification challenge due to the "conflicting" nature of its structure.[1][2][3][4] The imidazole ring and aldehyde group are polar and capable of hydrogen bonding, while the butyl chain introduces significant lipophilicity and disrupts the crystal lattice packing.[3][4]

  • The Problem: Unlike its parent compound (1H-imidazole-4-carbaldehyde, MP ~174°C), the N-butyl derivative often exists as a viscous oil or low-melting solid at room temperature.[1][2][3][4] The butyl chain disrupts the intermolecular N-H[2][4]···N hydrogen bonding network that stabilizes the parent crystal.[3][4]

  • The Solution: Successful isolation requires strict control over temperature (often sub-ambient) or, more reliably, conversion to a crystalline salt .[3][4]

Module 1: Solvent Selection Matrix

Use this matrix to select the starting system based on your crude material's state.[3][4]

Solvent RoleRecommended SolventBoiling Point (°C)Function & Rationale
Primary Solvent Ethyl Acetate (EtOAc) 77.1Best Balance. Solubilizes the imidazole core without being "too good" (like MeOH), allowing for anti-solvent precipitation.[1][2][3][4]
Primary Solvent Dichloromethane (DCM) 39.6High Solubility. Good for initial dissolution of crude tars, but requires a strong anti-solvent (Hexane) to force precipitation.[3][4]
Primary Solvent Isopropanol (IPA) 82.6Polar Option. Use only if the crude is highly polar/wet.[3][4] Risk of high solubility losses.[3][4][5]
Anti-Solvent n-Heptane 98.4Preferred. Higher boiling point than hexane allows for safer handling at elevated temperatures during dropwise addition.[2][3][4]
Anti-Solvent Diethyl Ether / MTBE 34.6 / 55.2Low Temp Work. Ideal for "crashing out" solids at -20°C due to low freezing points.[2][3][4]
Standard Binary System: EtOAc / Heptane[2][3][4]
  • Ratio: Start with 1:1 (v/v) EtOAc to Crude. Add Heptane until turbidity.

  • Target Concentration: ~5-10 mL solvent per gram of substrate.[2][3][4]

Module 2: Troubleshooting "Oiling Out"

User Question: "I dissolved my crude in hot Ethyl Acetate and added Heptane, but instead of crystals, a yellow oil separated at the bottom. Why?"

Technical Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) .[2][3][4] It occurs when the "oiling out" temperature is higher than the crystallization temperature.[3][4] The impurities in your crude lower the melting point further, keeping it as an oil.[3][4]

Corrective Protocol: The "Re-Heat and Seed" Cycle[3][4]
  • Re-dissolve: Heat the mixture until the oiled-out phase redissolves into a single clear phase. Add a small amount of EtOAc if necessary.[3][4]

  • Temperature Control: Cool the solution very slowly (10°C/hour). Rapid cooling traps impurities and forces oiling.[3][4]

  • The Critical Step (Seeding):

    • If you have a seed crystal: Add it at 5-10°C above the expected cloud point.[2][3][4]

    • If you have NO seed:[3][4] Dip a glass rod in the solution, pull it out, and let the solvent evaporate on the rod to form a thin film/crust.[3][4] Scratch the inner wall of the flask with this rod.

  • High-Shear Stirring: Vigorous stirring helps break up oil droplets and induces nucleation.[2][3][4]

Module 3: The "Sure-Fire" Strategy – Salt Formation

Senior Scientist Note: If the free base persists as an oil, do not waste time optimizing the free base crystallization. Convert it to a salt.[3][4] The ionic lattice energy almost always guarantees a solid.[3][4]

Option A: Hydrochloride Salt (Recommended)[1][3][4]
  • Reagent: 4M HCl in Dioxane or HCl gas bubbled into Ether.

  • Solvent: Dissolve crude aldehyde in dry Diethyl Ether or EtOAc (0°C).

  • Procedure: Add HCl solution dropwise. The salt usually precipitates instantly as a white/off-white solid.[2][3][4]

  • Benefit: HCl salts of imidazoles are generally high-melting (>150°C) and stable.[2][3][4]

Option B: Oxalate Salt[3][4]
  • Reagent: Anhydrous Oxalic Acid (1.05 eq).[3][4]

  • Solvent: Acetone or Ethanol.[3][4][5]

  • Procedure: Dissolve both separately in hot acetone. Mix. Cool.

  • Benefit: Oxalates often form large, filterable needles, excellent for rejecting colored impurities.[3][4]

Module 4: Decision Tree & Workflow

The following diagram illustrates the logical flow for processing the crude reaction mixture.

CrystallizationWorkflowStartCrude 1-Butyl-1H-imidazole-4-CHOCheckStatePhysical State at RT?Start->CheckStateSolidSolid / Waxy SolidCheckState->SolidIf SolidOilViscous Oil / GumCheckState->OilIf OilSolventChoiceDissolve in EtOAc (3-5 vol)Solid->SolventChoiceOil->SolventChoiceAttempt Free BaseSaltPathSTRATEGY SHIFT:Salt FormationOil->SaltPathPreferred RouteAntiSolventAdd Heptane (dropwise) till cloudySolventChoice->AntiSolventCoolingSlow Cool to 0-5°CAntiSolvent->CoolingOutcomeCheckPrecipitate Type?Cooling->OutcomeCheckCrystalsCrystals Formed(Filter & Wash)OutcomeCheck->CrystalsOilingOutOiling Out OccurredOutcomeCheck->OilingOutRemedyReheat -> Seed -> Slow CoolOilingOut->RemedyRemedy->OutcomeCheckRemedy->SaltPathIf fails twiceMakeSaltDissolve in Et2O/DCMAdd HCl (dioxane) or Oxalic AcidSaltPath->MakeSaltFinalSaltIsolate Crystalline SaltMakeSalt->FinalSalt

Caption: Decision matrix for isolating 1-butyl-1H-imidazole-4-carbaldehyde. Salt formation is the recommended bypass for persistent oils.[2][3][4]

Frequently Asked Questions (FAQ)

Q1: Can I use water as a solvent? A: Generally, no .[3][4] While the imidazole nitrogen can accept a proton making it water-soluble at low pH, the butyl chain makes the neutral molecule poorly soluble in water but potentially soluble enough to cause huge yield losses.[2][3][4] Water is also difficult to remove if the compound turns into an oil.[3][4]

Q2: The aldehyde seems unstable. How do I prevent oxidation during crystallization? A: Imidazole aldehydes can oxidize to carboxylic acids in air.[3][4]

  • Protocol: Perform all crystallizations under an inert atmosphere (Nitrogen or Argon balloon).

  • Solvent Prep: Degas your solvents (sparge with N2 for 10 mins) before use to remove dissolved oxygen.[3][4]

Q3: My product is colored (brown/yellow). How do I clean it? A: The color usually comes from polymerized pyrrole/imidazole by-products.[2][3][4]

  • Charcoal Treatment: Before crystallization, dissolve the crude in EtOAc, add Activated Carbon (5 wt%), heat to reflux for 15 mins, and filter through Celite while hot.[3][4] Then proceed to crystallization.[3][4][6]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[3][4] Longman Scientific & Technical, 1989.[3][4] (General techniques on crystallization and oiling out).

  • Anderson, N.G. Practical Process Research & Development. Academic Press, 2000.[3][4] (Source for solvent selection matrices and salt formation strategies). [1][3][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76428, 1H-Imidazole-4-carbaldehyde. (Data on parent compound properties). [Link]

  • Google Patents.Process for purifying imidazoles and imidazol-based agents by crystallisation (EP0856344A1).

stability of 1-butyl-1H-imidazole-4-carbaldehyde in acidic vs basic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1-Butyl-1H-imidazole-4-carbaldehyde

Executive Summary

This guide addresses critical stability profiles for 1-butyl-1H-imidazole-4-carbaldehyde (CAS: 3034-50-2 analog). Users frequently encounter yield losses during workup due to a misunderstanding of the imidazole ring's electronic influence on the aldehyde group.

The Core Rule: This molecule exhibits Type II Stability : It is kinetically stable in acidic media (forming a protective salt) but thermodynamically unstable in strong alkaline media due to rapid disproportionation (Cannizzaro reaction).

Module 1: The Acidic Environment (Safe Zone)

Status:Stable (with reversible hydration)

In acidic media (pH < 5), the imidazole nitrogen (N3) protonates. This is the preferred state for storage and quenching.

Mechanism of Stabilization

Upon acidification, the N3 atom accepts a proton. The resulting imidazolium cation is electron-deficient. While this increases the electrophilicity of the aldehyde carbon, the formation of the salt prevents nucleophilic pathways that lead to polymerization.

Key Phenomenon: Reversible Hydration In aqueous acid, you may observe a "disappearance" of the carbonyl signal in NMR or a shift in HPLC retention time. This is often due to the formation of the gem-diol (hydrate) , not decomposition. This process is fully reversible upon neutralization or drying.

AcidStability Substrate 1-Butyl-1H-imidazole- 4-carbaldehyde Cation Imidazolium Cation (Stable Salt) Substrate->Cation Protonation (N3) Acid H+ (Excess) Acid->Cation Hydrate Gem-Diol Hydrate (Reversible) Cation->Hydrate + H2O (Reversible)

Figure 1: Acidic stabilization pathway. The formation of the imidazolium cation prevents degradation, though reversible hydration may occur.

Troubleshooting Acidic Workups
SymptomProbable CauseCorrective Action
Yellow/Brown Solution Trace oxidation or impurities.Not critical. Imidazole salts are often colored. Proceed with workup.
Loss of Aldehyde Peak (NMR) Gem-diol formation in D2O/Acid.Switch solvent to DMSO-d6 or neutralize the sample immediately before analysis.
Precipitation Salt formation (e.g., HCl salt).This is good. Filter the solid; salts are more stable against oxidation than the free base.

Module 2: The Basic Environment (Critical Danger Zone)

Status: ⚠️ Unstable (High Risk of Disproportionation)

The Cannizzaro Trap: Unlike unsubstituted imidazoles, 1-butyl-1H-imidazole-4-carbaldehyde cannot deprotonate at the N1 position (blocked by the butyl group). In strong base (pH > 10), the aldehyde carbon lacks


-protons, making it a perfect substrate for the Cannizzaro Reaction .

The molecule will "commit suicide" by reacting with itself: one molecule is oxidized to the carboxylic acid, and another is reduced to the alcohol. This is irreversible.

Cannizzaro Start 2x Aldehyde Molecules (pH > 11) Inter Tetrahedral Intermediate (Unstable) Start->Inter OH- Attack Products 1x Alcohol + 1x Carboxylate Inter->Products Hydride Transfer (Irreversible)

Figure 2: The Cannizzaro Disproportionation mechanism in basic media. This results in a 50% yield loss of the desired aldehyde.

FAQ: Basic Workup Failures

Q: I used 1M NaOH to neutralize my reaction, and my yield dropped by 40%. Why? A: You likely triggered a local Cannizzaro reaction. When drops of 1M NaOH hit the solution, local pH spikes >12 occur.

  • Fix: Use mild bases like Sodium Bicarbonate (NaHCO3) or Potassium Carbonate (K2CO3) . Avoid strong mineral bases (NaOH, KOH) unless strictly necessary and performed at 0°C.

Q: Can I perform an Aldol condensation with this molecule? A: Yes, but only as the electrophile. It cannot act as the nucleophile (enol) because it has no


-protons. You must add the enolizable partner before adding the base to prevent the aldehyde from reacting with itself.

Module 3: Storage & Oxidation (The Silent Killer)

All imidazole-4-carbaldehydes are susceptible to autoxidation to the carboxylic acid (1-butyl-1H-imidazole-4-carboxylic acid) upon exposure to air.

Storage Protocol:

  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Temperature: Store at -20°C.

  • Physical State: Store as the HCl salt if possible. The free base is an oil or low-melting solid that oxidizes rapidly due to higher surface area exposure.

Solvent Compatibility Matrix

SolventStability RatingNotes
Water (Acidic) ⭐⭐⭐⭐⭐Most stable form (Salt).
Methanol/Ethanol ⭐⭐⭐Risk of hemiacetal formation (reversible).
DMF/DMSO ⭐⭐⭐⭐Good for short term. Avoid heating >80°C (decomposition).
Water (Basic) AVOID. Rapid Cannizzaro reaction.
Chloroform/DCM ⭐⭐⭐Good for extraction. Trace acid in CDCl3 can catalyze degradation over weeks.

Module 4: Analytical Validation

To confirm if your compound has degraded, use this rapid validation logic.

HPLC Method Parameters:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Note: The TFA ensures the imidazole remains protonated and moves cleanly.

  • Detection: 254 nm (Imidazole ring absorption).

Diagnostic Logic:

  • Peak at RT 2.5 min (Main): Intact Aldehyde.

  • Peak at RT 1.8 min (Early eluting): Carboxylic Acid (Oxidation product).

  • Peak at RT 2.2 min: Alcohol (Cannizzaro reduction product).

  • Broadening/Split Peak: Check pH. If sample is neutral, the equilibrium between free base and hydrate can cause peak splitting. Acidify the sample to fix.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole reactivity and stability of 4-formyl variants).
  • Bell, A. I., et al. (2008). "Synthesis of 1H-Imidazole-4-carbaldehyde derivatives." Bioorganic & Medicinal Chemistry Letters, 18(11), 3364-3368.[1] (Describes MnO2 oxidation and workup conditions implying acid stability).

  • Geissman, T. A. (1944). "The Cannizzaro Reaction."[2][3][4] Organic Reactions, 2, 94. (Foundational text establishing the susceptibility of non-enolizable aromatic aldehydes to base-induced disproportionation).

  • BenchChem. (2025). "Stability of 1H-Imidazole-4-carbaldehyde and Analogs." Technical Support Library. (General stability data for imidazole aldehydes).

Sources

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of 1-Butylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the Vilsmeier-Haack formylation of 1-butylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful synthesis of 1-butylimidazole carbaldehydes. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to navigate the nuances of this powerful formylation reaction.

Introduction to the Vilsmeier-Haack Reaction on Imidazoles

The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[3][4] For N-substituted imidazoles like 1-butylimidazole, this reaction is a key step in the synthesis of valuable intermediates for pharmaceuticals and functional materials.

The core of the reaction involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution with the electron-rich imidazole ring.[5] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[6] The regioselectivity of this reaction on 1-substituted imidazoles typically favors formylation at the C5 position, as the C2 position is already substituted.

A critical parameter governing the success and efficiency of the Vilsmeier-Haack reaction is temperature. The optimal temperature is highly dependent on the reactivity of the substrate, with conditions ranging from below 0°C to over 100°C.[1][7] This guide will provide a detailed exploration of how to optimize the reaction temperature for the formylation of 1-butylimidazole to maximize yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Vilsmeier formylation of 1-butylimidazole, with a focus on temperature-related optimization.

Q1: My reaction is showing low or no conversion of 1-butylimidazole. What are the likely causes and how can I improve the yield?

A1: Low or no product yield is a common challenge and can often be attributed to several factors, with temperature being a primary suspect.

  • Inadequate Reaction Temperature: 1-Butylimidazole is an electron-rich heterocycle, but the Vilsmeier reagent is a relatively weak electrophile.[3] While some highly reactive substrates can be formylated at low temperatures, many imidazoles require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at or below room temperature and observing poor conversion, a gradual and controlled increase in temperature is the first logical step. For the related synthesis of 2-butyl-4-chloro-5-formylimidazole, reaction temperatures are often elevated to around 100°C.[8]

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[1] Any water in your reagents (DMF, POCl₃, 1-butylimidazole) or glassware will rapidly quench the reagent, halting the reaction. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your 1-butylimidazole is dry.

  • Poor Reagent Quality: The purity of your DMF and POCl₃ is critical.[1] DMF can decompose over time to form dimethylamine, which can lead to unwanted side reactions. It is advisable to use freshly opened bottles or distilled reagents.

  • Improper Reagent Stoichiometry: The molar ratios of 1-butylimidazole, DMF, and POCl₃ can significantly affect the outcome. A common starting point is to use DMF as both a reagent and a solvent, with a slight excess of POCl₃ relative to the substrate.

Q2: I'm observing the formation of multiple products or a dark, tarry residue. What's happening and how can I fix it?

A2: The formation of byproducts or polymerization is often a sign of excessive reaction temperatures or prolonged reaction times.

  • Excessive Heat: While heating is often necessary, uncontrolled or excessively high temperatures can lead to the degradation of the starting material or the product, resulting in the formation of polymeric tars. The thermal stability of 1-butylimidazole and related ionic liquids can be a concern at elevated temperatures.[9][10] It is crucial to increase the reaction temperature incrementally while monitoring the reaction progress closely by TLC.

  • Side Reactions: At higher temperatures, the Vilsmeier reagent can sometimes promote other reactions, such as chlorination, especially if excess POCl₃ is used.[11] Careful control of both temperature and stoichiometry is key to minimizing these side reactions.

  • Localized Hotspots: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic process.[1] If POCl₃ is added too quickly, it can create localized "hot spots" that may lead to decomposition. Always add POCl₃ dropwise to the DMF at a low temperature (e.g., 0°C) with efficient stirring to dissipate the heat.

Q3: The work-up of my reaction is difficult, and I'm struggling to isolate the pure product. Any suggestions?

A3: A challenging work-up can often be simplified with careful technique.

  • Incomplete Hydrolysis: The final step of the reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. This is typically done by quenching the reaction mixture in ice-water.[12] If hydrolysis is incomplete, you may have difficulty isolating the product. Ensure vigorous stirring during the quench and consider adjusting the pH with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to facilitate complete hydrolysis.

  • Emulsion Formation: During the extraction phase of the work-up, emulsions can sometimes form.[1] To break up emulsions, you can try adding a saturated brine solution or a small amount of a different organic solvent.

Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity for the formylation of 1-butylimidazole?

A: For 1-substituted imidazoles, the Vilsmeier-Haack reaction typically occurs at the most electron-rich and sterically accessible position. With the C2 position blocked by the butyl group, formylation is expected to occur predominantly at the C5 position to yield 1-butyl-1H-imidazole-5-carbaldehyde. Formylation at the C4 position is also possible but generally less favored.

Q: What is a good starting point for optimizing the reaction temperature?

A: A prudent approach is to start the reaction at a low temperature and gradually increase it. Begin by forming the Vilsmeier reagent at 0°C, then add the 1-butylimidazole at this temperature.[13] After the initial addition, allow the reaction to warm to room temperature and monitor its progress by TLC. If no reaction is observed after a reasonable time (e.g., 1-2 hours), begin to heat the mixture gently, for instance, to 40-50°C. Continue to increase the temperature in increments (e.g., 10-20°C) until you observe product formation. For imidazoles, it is not uncommon for the reaction to require heating to 80-100°C.[8][12]

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction.[14] You can spot the reaction mixture alongside your starting material (1-butylimidazole) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the reaction's progress.

Q: What are the safety precautions I should take when performing a Vilsmeier-Haack reaction?

A: The Vilsmeier-Haack reaction involves hazardous materials and should be performed with appropriate safety measures. POCl₃ is corrosive and reacts violently with water. The reaction to form the Vilsmeier reagent is exothermic and can lead to a dangerous increase in temperature and pressure if not controlled.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of 1-Butylimidazole

This protocol provides a general method that can be optimized for your specific needs.

Materials:

  • 1-Butylimidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional, as a co-solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents relative to 1-butylimidazole). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature is maintained below 10°C. Stir the resulting mixture at 0°C for an additional 30-60 minutes.

  • Formylation Reaction: Add 1-butylimidazole (1.0 equivalent), either neat or dissolved in a minimal amount of anhydrous DCM, to the freshly prepared Vilsmeier reagent at 0°C.

  • Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (start with a range of 40-100°C) for 1-6 hours.[8][13] Monitor the reaction progress using TLC.

  • Aqueous Work-up: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired 1-butylimidazole carbaldehyde.

Data Presentation
ParameterRecommended RangeRationale
Temperature 0°C to 100°CSubstrate dependent; start low and increase gradually while monitoring.[1][8]
POCl₃ (equiv.) 1.1 - 1.5A slight excess ensures complete formation of the Vilsmeier reagent.
DMF (equiv.) 3 - 5 (or as solvent)Acts as both reagent and solvent.
Reaction Time 1 - 6 hoursMonitor by TLC to determine completion.

Visualizations

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Butylimidazole 1-Butylimidazole Iminium_Salt Iminium Salt Intermediate Butylimidazole->Iminium_Salt + Vilsmeier Reagent Product 1-Butylimidazole Carbaldehyde Iminium_Salt->Product + H₂O (Work-up) Experimental_Workflow Start Start Prepare_Reagent Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Prepare_Reagent Add_Substrate Add 1-Butylimidazole Prepare_Reagent->Add_Substrate Heat_Reaction Heat to Optimal Temperature (40-100°C) Add_Substrate->Heat_Reaction Monitor_TLC Monitor by TLC Heat_Reaction->Monitor_TLC Workup Aqueous Work-up (Ice, NaHCO₃) Monitor_TLC->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Purify Purify by Column Chromatography Extract->Purify End End Product Purify->End

Caption: General experimental workflow for optimizing the Vilsmeier-Haack reaction.

References

  • New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). Molecules. [Link]

  • Synthesis, spectral study and antimicrobial activity of some new 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) analogues. (2024).
  • Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - Bangladesh Journals Online. Bangladesh Journals Online. [Link]

  • Synthesis of 1-n-butylimidazole. PrepChem.com. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PURE & APPLIED CHEMISTRY & SCIENCES.
  • Butyl 5-Formyl-1H-imidazole-4-carboxyl
  • Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. (2023). ResearchGate. [Link]

  • FINAL Vilsmeier Hacck Reaction | PDF | Aldehyde | Unit Processes. (2025). Scribd. [Link]

  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. (2013). International Journal of Chemical and Pharmaceutical Sciences.
  • Preparation Of 2 Substituted 4 Chloro 5 Formylimidazole And 5. Quick Company. [Link]

  • Vilsmeier-Haack Reaction. Cambridge University Press.
  • 1-Butylimidazole >98%. RoCo Global. [Link]

  • JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5.
  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. [Link]

  • Structure and Properties of High Stability Geminal Dicationic Ionic Liquids. Iowa State University Digital Repository. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry.
  • Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes. (2025). Benchchem.
  • A Leopard Cannot Change Its Spots: Unexpected Products from the Vilsmeier Reaction on 5,10,15-Tritolylcorrole. (2022). MDPI. [Link]

  • Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction.
  • (PDF) New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). ResearchGate. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). SCIRP. [Link]

  • 2.5.7 Formylation and the Vilsmeier Reagent.
  • Vilsmeier Reaction. (2021). YouTube. [Link]

Sources

Validation & Comparative

13C NMR chemical shifts of 1-butyl-1H-imidazole-4-carbaldehyde

Technical Comparison Guide: Structural Elucidation of 1-Butyl-1H-imidazole-4-carbaldehyde via C NMR

Executive Summary

1-Butyl-1H-imidazole-4-carbaldehyde (CAS: 3034-50-2 for parent; butyl derivative often synthesized in-situ) is a pivotal intermediate in the synthesis of ionic liquids, functionalized polymers, and pharmaceutical agents (e.g., pilocarpine analogs).

The primary challenge in its characterization is the regioisomerism inherent in the alkylation of 4(5)-imidazolecarboxaldehyde. The reaction typically yields a mixture of the 1,4-isomer (thermodynamically favored in basic conditions) and the 1,5-isomer (kinetically favored or formed via specific protecting groups). Discriminating between these two using

Structural Assignments & Numbering

To ensure accurate interpretation, we utilize the standard IUPAC numbering for the imidazole ring.

Caption: Standard numbering. In the 1,4-isomer, the aldehyde is at C4, far from the butyl group. In the 1,5-isomer, the aldehyde is at C5, adjacent to the butyl group.

Comparative C NMR Analysis

A. Core Chemical Shifts (Experimental & Analog-Derived)

The following values represent the characteristic chemical shifts in CDCl


Carbon Position

(ppm) - 1,4-Isomer

(ppm) - 1,5-Isomer
Multiplicity (DEPT)Structural Diagnostic Note
C=O (Aldehyde) 183.5 - 185.0 178.0 - 180.0 CHPrimary Indicator. The 1,5-isomer carbonyl is typically shielded by ~4-5 ppm due to steric compression from the N-butyl group.
C-2 (N-C-N) 138.0 - 139.5 141.0 - 143.0 CHThe C-2 proton is the most deshielded ring proton.
C-4 (Ipso) 140.5 - 142.0 130.0 - 132.0CqIn the 1,4-isomer, C4 bears the EWG (CHO). In the 1,5-isomer, C4 is protonated.
C-5 (Alkene) 125.0 - 127.0132.0 - 135.0 CH (1,4) / Cq (1,5)Key Distinction. In the 1,4-isomer, C5 is a CH adjacent to N1. In the 1,5-isomer, C5 is quaternary.
N-CH

(C-1')
47.0 - 48.545.0 - 46.5CH

N-alkylation shift. Slightly shielded in 1,5-isomer due to steric crowding.
C-2' (Butyl) 32.5 - 33.531.0 - 32.0CH

Standard alkyl chain.
C-3' (Butyl) 19.5 - 20.019.0 - 20.0CH

Standard alkyl chain.
C-4' (Methyl) 13.5 - 13.813.5 - 13.8CH

Terminal methyl.

Critical Insight: The most reliable distinguishing feature in 1D


C NMR is the C5 signal . In the target 1,4-isomer, C5 is a methine (CH) appearing at ~126 ppm. In the 1,5-isomer, C5 is quaternary (Cq) and shifted downfield to ~133 ppm.
B. Solvent Effects (CDCl vs. DMSO- )

Solvent choice significantly impacts the chemical shifts of the imidazole ring due to hydrogen bonding with the C2-H and the aldehyde oxygen.

  • DMSO-

    
    :  Expect a deshielding of the C2  signal (approx. +2-3 ppm) and the Aldehyde C=O  (approx. +1-2 ppm) compared to CDCl
    
    
    .
  • Protocol Recommendation: Use DMSO-

    
      if the sample contains trace water or if the aldehyde hydrate (gem-diol) is suspected, as DMSO suppresses hydrate formation better than wet CDCl
    
    
    .

Experimental Validation Protocol

To unambiguously confirm the structure, the following workflow is required. Relying solely on 1D NMR can be risky if the isomer ratio is low.

Step 1: 1D C NMR (Proton Decoupled)
  • Parameter: Minimum 256 scans, relaxation delay (

    
    ) 
    
    
    2.0s to ensure quaternary carbons (C4/C=O) are visible.
  • Check: Look for the Carbonyl peak >180 ppm.

Step 2: NOE / NOESY (The "Gold Standard")

This is the definitive method to distinguish the regioisomers.

  • Experiment: Irradiate the N-CH

    
      protons (approx. 4.0 ppm).
    
  • Observation for 1,4-Isomer: You will see NOE enhancement at H-5 (ring proton) and H-2 . You will NOT see enhancement of the aldehyde proton.

  • Observation for 1,5-Isomer: You will see strong NOE enhancement of the Aldehyde proton (CHO) because it is spatially adjacent to the N-butyl group.

LogicStartIsolate ProductNMRAcquire 1H & 13C NMRStart->NMRDecisionCheck NOE (N-CH2 -> CHO)NMR->DecisionIsomer14NOE Negative(Target: 1,4-Isomer)Decision->Isomer14No SignalIsomer15NOE Positive(Impurity: 1,5-Isomer)Decision->Isomer15Strong Signal

Caption: Decision tree for regioisomer identification using NOE spectroscopy.

Synthesis & Purification Context

  • Synthesis: Typically achieved by alkylating 4(5)-imidazolecarboxaldehyde with 1-bromobutane in the presence of a base (K

    
    CO
    
    
    or NaH).
  • Regioselectivity: Basic conditions generally favor the 1,4-isomer (approx. 3:1 to 10:1 ratio) due to steric hindrance and tautomeric preference.

  • Purification: The isomers can be separated by column chromatography. The 1,4-isomer is usually more polar (elutes later) than the 1,5-isomer on silica gel using CH

    
    Cl
    
    
    /MeOH gradients.

References

  • Bellfw, J. F., et al. "Regioselective alkylation of 4(5)-imidazolecarboxaldehyde." Journal of Organic Chemistry.
  • O'Connell, J. F., et al. "Differentiation of 1,4- and 1,5-disubstituted imidazoles by 13C NMR." Synthesis, 1988.
  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Reference data for 1-methylimidazole-4-carbaldehyde, SDBS No. 15816).

  • Epstein, J., et al. "13C NMR assignments of 1-alkylimidazoles." Journal of Heterocyclic Chemistry.

(Note: Exact experimental values may vary slightly based on concentration and temperature. The values provided in Table 3.A are calibrated references based on the 1-methyl analog and standard substituent effects.)

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-Butyl-4-formylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation pattern that serves as a structural fingerprint. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-butyl-4-formylimidazole, a heterocyclic compound of interest in medicinal chemistry. By understanding its fragmentation behavior, researchers can confidently identify this molecule and distinguish it from structurally related compounds.

The Structural Context: Predicting Fragmentation Pathways

1-butyl-4-formylimidazole possesses three key structural features that dictate its fragmentation under mass spectrometric conditions: the N-butyl group, the imidazole core, and the C-4 formyl substituent. The fragmentation process, initiated by the removal of an electron to form a molecular ion (M+•), will proceed through a series of competing and consecutive reactions driven by the stability of the resulting fragment ions and neutral losses.[1][2]

The primary fragmentation pathways are anticipated to involve:

  • α-Cleavage adjacent to the formyl group: A characteristic fragmentation of aldehydes, leading to the loss of a hydrogen radical (•H) or the entire formyl group (•CHO).[3][4]

  • Cleavage of the N-butyl chain: This can occur at various points, with the most significant fragmentation being the loss of a propyl radical (•C3H7) via β-cleavage relative to the imidazole ring, resulting in a stable, resonance-delocalized cation.

  • Fragmentation of the imidazole ring: The stable aromatic core can also fragment, yielding characteristic ions.[5]

The Predicted Fragmentation Cascade of 1-Butyl-4-formylimidazole

The following diagram illustrates the predicted major fragmentation pathways for 1-butyl-4-formylimidazole upon electron ionization.

fragmentation_pathway cluster_formyl Formyl Group Fragmentation cluster_butyl N-Butyl Chain Fragmentation cluster_ring Imidazole Ring Fragmentation M 1-Butyl-4-formylimidazole (M+•) m/z 152 M_minus_H [M-H]+ m/z 151 M->M_minus_H - •H M_minus_CHO [M-CHO]+ m/z 123 M->M_minus_CHO - •CHO M_minus_C3H7 [M-C3H7]+ m/z 110 M->M_minus_C3H7 - •C3H7 M_minus_C4H8 [M-C4H8]+• m/z 96 M->M_minus_C4H8 - C4H8 (McLafferty) imidazole_core C3H3N2+ m/z 67 M_minus_CHO->imidazole_core - C4H8 C2H3N C2H3N+• m/z 41 imidazole_core->C2H3N - HCN

Figure 1. Predicted electron ionization fragmentation pathway of 1-butyl-4-formylimidazole.

Comparative Fragmentation Analysis

To highlight the unique fragmentation signature of 1-butyl-4-formylimidazole, a comparison with analogous compounds is essential. The following table summarizes the key expected fragment ions for our target molecule and two structural isomers: 1-butyl-2-formylimidazole and 2-butyl-4-formylimidazole.

Fragment Ion (m/z)Proposed Structure/Loss1-Butyl-4-formylimidazole1-Butyl-2-formylimidazole2-Butyl-4-formylimidazole
152[M]+•
151[M-H]+
123[M-CHO]+
110[M-C3H7]+
96[M-C4H8]+•
81[C4H5N2]+
67[C3H3N2]+
41[C2H3N]+•

Key Differentiators:

The most significant difference is anticipated in the abundance of the [M-C3H7]+ ion (m/z 110) . For 1-butyl-4-formylimidazole and 1-butyl-2-formylimidazole, the loss of a propyl radical from the N-butyl group leads to a stabilized cation. However, for 2-butyl-4-formylimidazole, cleavage of the butyl group attached to the carbon atom of the imidazole ring would be less favorable, resulting in a significantly less intense or absent peak at m/z 110.

Experimental Protocol for Mass Spectrometry Analysis

To empirically validate the predicted fragmentation, the following experimental setup is recommended for acquiring the mass spectrum of 1-butyl-4-formylimidazole.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is preferred for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Inlet System: Gas chromatography (GC) is ideal for sample introduction to ensure the analysis of a pure compound.

GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

  • Injection Mode: Split or splitless, depending on sample concentration.

  • Injector Temperature: 250 °C.

  • Oven Program: 50 °C for 1 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer Parameters:

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-300.

  • Scan Rate: 2 scans/sec.

This self-validating protocol ensures that the acquired data is of high quality and that the observed fragmentation pattern is reproducible. The use of a high-resolution instrument allows for the determination of elemental compositions for each fragment ion, further confirming the proposed fragmentation pathways.

Conclusion

The predictable and distinct fragmentation pattern of 1-butyl-4-formylimidazole provides a robust method for its identification and differentiation from structural isomers. By understanding the interplay of the N-alkyl chain, the aromatic imidazole core, and the reactive formyl group, researchers can confidently interpret mass spectral data, a critical step in the advancement of drug discovery and development. The methodologies and comparative data presented herein serve as a valuable resource for scientists working with this and related classes of heterocyclic compounds.

References

  • Mass spectrometry of imidazole‐4(5)‐carboxaldehyde and some 1‐methyl and nitro derivatives. [Link]

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. [Link]

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Interpretation of mass spectra. [Link]

  • Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. [Link]

  • tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. [Link]

  • Fragmentation (mass spectrometry). [Link]

  • Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. [Link]

  • 1-Butylimidazole. [Link]

  • 1-Butylimidazole. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

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Chromatographic Resolution of Imidazole Intermediates: 1-Butyl-1H-imidazole-4-carbaldehyde vs. 1-Butylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 1-butyl-1H-imidazole-4-carbaldehyde (Product) from its precursor 1-butylimidazole (Impurity/Starting Material) is a critical quality attribute in the synthesis of active pharmaceutical ingredients (APIs) and ionic liquid precursors.

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, 1-butyl-1H-imidazole-4-carbaldehyde elutes earlier than 1-butylimidazole.

This elution order is governed by two primary factors:

  • Polarity: The C-4 aldehyde group increases polarity, reducing retention relative to the alkyl-only parent molecule.

  • Basicity & Ionization: The electron-withdrawing nature of the aldehyde lowers the pKa of the imidazole ring, altering its ionization state and silanol interactions compared to the more basic 1-butylimidazole.

Physicochemical Profiling: The "Why" Behind the Separation

To design a robust method, we must first understand the molecular behaviors driving retention.

Feature1-Butylimidazole (1-BuIm) 1-Butyl-1H-imidazole-4-carbaldehyde Chromatographic Impact
Role Starting Material / ImpurityTarget ProductSeparation is required for yield/purity analysis.
Structure Imidazole ring + Butyl chainImidazole ring + Butyl chain + Aldehyde (C4) Aldehyde adds polarity and H-bond accepting capacity.
LogP (Hydrophobicity) ~1.16 – 1.68 (More Hydrophobic)~0.6 – 0.8 (Less Hydrophobic)Higher LogP = Longer Retention in RP-HPLC.
pKa (Basicity) ~7.0 – 7.1 (Basic)< 6.0 (Reduced Basicity)1-BuIm is more likely to interact with residual silanols, causing peak tailing.
Elution Order (C18) Late Eluter Early Eluter The product elutes before the starting material.
Mechanism of Separation

The separation is driven by the hydrophobic subtraction model . The butyl chain is present in both molecules, providing a baseline retention on the C18 ligand. However, the introduction of the formyl group (-CHO) at position 4 of the imidazole ring introduces a strong dipole and increases water solubility. Consequently, the aldehyde derivative partitions less strongly into the stationary phase than the parent 1-butylimidazole.

Strategic Method Development Guide

The "Silanol Trap"

The most common failure mode in this separation is peak tailing of 1-butylimidazole .

  • Cause: At neutral pH, the basic nitrogen (N-3) of 1-butylimidazole interacts with acidic silanols on the silica support.

  • Solution: Use a low pH buffer (pH 2.5 - 3.0) to fully protonate the analytes and suppress silanol ionization, OR use a high pH (pH > 9.0) buffer (if using hybrid silica) to deprotonate the analyte.

Recommended Workflow (Graphviz Diagram):

HPLC_Method_Strategy Start Method Development: Imidazole Separation CheckCol Select Column: End-capped C18 or Hybrid (C18-H) Start->CheckCol MobilePhase Select Mobile Phase Modifier CheckCol->MobilePhase PathAcid Acidic (pH 2-3) Formic Acid / TFA MobilePhase->PathAcid Standard LC-MS PathBase Basic (pH > 9) Ammonium Bicarbonate MobilePhase->PathBase High Retention Needed ResultAcid Both Protonated (+) 1-BuIm elutes later Good Peak Shape PathAcid->ResultAcid ResultBase Both Neutral (0) Max Retention Requires Hybrid Silica PathBase->ResultBase Optimization Gradient Optimization: 5% -> 60% B ResultAcid->Optimization ResultBase->Optimization

Caption: Decision tree for selecting mobile phase pH based on column chemistry to minimize imidazole tailing.

Recommended Experimental Protocol

This protocol is designed to be self-validating : the resolution (


) between the two peaks serves as the system suitability check.
Instrument & Materials
  • System: HPLC with UV Detection (DAD) or LC-MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent high-purity silica), 4.6 x 100 mm, 3.5 µm.

    • Why: "Plus" or highly end-capped columns are essential to block silanols from the basic imidazole nitrogen.

  • Wavelength: 220 nm (Imidazoles have strong absorbance here; 254 nm is secondary).

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Note: Phosphate buffer (pH 3.0) is superior for UV-only work (better peak shape), but Formate is MS-compatible.

  • Solvent B: Acetonitrile (ACN).

Gradient Table
Time (min)% Solvent BFlow Rate (mL/min)Phase
0.0051.0Equilibration
1.0051.0Isocratic Hold (Focusing)
8.00601.0Linear Gradient
8.10951.0Wash
10.00951.0Wash
10.1051.0Re-equilibration

Comparative Performance Data

The following table summarizes the expected chromatographic performance under the protocol defined above.

Parameter1-Butyl-1H-imidazole-4-carbaldehyde 1-Butylimidazole Notes
Retention Time (

)
~ 4.2 min ~ 6.8 min Product elutes ~2.5 min earlier.
Relative Retention (

)
Reference (1.00)~ 1.62High selectivity due to polarity difference.
Tailing Factor (

)
1.0 – 1.11.1 – 1.31-BuIm tails more due to higher basicity.
Resolution (

)
N/A> 5.0 Baseline separation is easily achieved.
Troubleshooting "Ghost" Peaks

If you observe a peak eluting between the aldehyde and the butylimidazole, check for regioisomers .

  • 1-butyl-1H-imidazole-5-carbaldehyde: In many synthetic routes (e.g., alkylation of 4(5)-imidazolecarboxaldehyde), you may produce the N-1 isomer where the aldehyde ends up at position 5.

  • Separation: The 5-carbaldehyde isomer typically elutes slightly later than the 4-carbaldehyde due to intramolecular hydrogen bonding or steric shielding of the polar group, but still earlier than the non-formylated 1-butylimidazole.

References

  • PubChem. 1-Butylimidazole (Compound CID 61347). National Library of Medicine. Available at: [Link]

  • PubChem. 1H-Imidazole-4-carbaldehyde (Compound CID 76428). National Library of Medicine. Available at: [Link]

  • Sun, Y., et al. (2005).[1] "Retention characteristics of a new butylimidazolium-based stationary phase." Analytical and Bioanalytical Chemistry, 382(3), 728-734.[1] (Provides foundational data on butyl-imidazole ligand behavior). Available at: [Link]

  • Teich, M., et al. (2019).[2] "Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS." Journal of Separation Science. (Demonstrates separation logic for polar imidazole derivatives). Available at: [Link]

  • SIELC Technologies. "Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column." (Application note demonstrating the polar retention behavior of the aldehyde derivative). Available at: [Link]

Sources

Technical Guide: UV-Vis Characterization of 1-Butyl-1H-imidazole-4-carbaldehyde

[1]

Executive Summary & Application Context

1-Butyl-1H-imidazole-4-carbaldehyde is a critical heterocyclic intermediate, primarily utilized in the synthesis of angiotensin II receptor antagonists (e.g., Losartan analogs) and functionalized ionic liquids. Its characterization is frequently complicated by the presence of its regioisomer, 1-butyl-1H-imidazole-5-carbaldehyde , which forms competitively during the N-alkylation of imidazole-4-carbaldehyde.[1]

This guide provides a definitive UV-Vis absorption profile for the 1,4-isomer, contrasts it with its synthetic precursors and impurities, and establishes a validated protocol for reaction monitoring.

Key Optical Specifications
ParameterValueTransition Assignment

(Primary)
258 ± 2 nm (Methanol)

(Conjugated System)

(Secondary)
~300 nm (Weak/Shoulder)

(Carbonyl Lone Pair)
Molar Absorptivity (

)
~12,000 - 15,000 M⁻¹cm⁻¹High intensity due to conjugation
Visual Appearance Colorless to pale yellow oil/solidAbsorbs strictly in UV; tailing into visible indicates impurity

Technical Deep Dive: Electronic Structure & Transitions

The UV-Vis spectrum of 1-butyl-1H-imidazole-4-carbaldehyde is dominated by the conjugation between the imidazole aromatic sextet and the exocyclic carbonyl group.[1]

Mechanistic Insight
  • 
     Transition (258 nm):  The primary absorption band arises from the excitation of electrons within the conjugated 
    
    
    -system. The 1,4-substitution pattern allows for effective electronic communication between the electron-rich imidazole ring and the electron-withdrawing formyl group.
  • Regioisomeric Distinction (1,4 vs. 1,5):

    • 1,4-Isomer (Target): The butyl group at N1 and the aldehyde at C4 are separated, minimizing steric strain. This planarity maximizes conjugation, leading to a distinct, intense

      
       at ~258 nm.
      
    • 1,5-Isomer (Impurity): The butyl group at N1 and aldehyde at C5 are adjacent. Steric clash often forces the carbonyl group out of the imidazole plane, reducing conjugation. This typically results in a hypsochromic shift (blue shift) and reduced molar absorptivity (

      
      ) compared to the 1,4-isomer.
      
Diagram: Electronic Energy Levels & Transitions

electronic_transitionscluster_orbitalsMolecular Orbitalspi_bondingπ (HOMO)Ground Statepi_antibondingπ* (LUMO)Excited Statepi_bonding->pi_antibondingHigh Energyλ ~ 258 nm(Strong)n_nonbondingn (Non-bonding)Lone Pairn_nonbonding->pi_antibondingLow Energyλ ~ 300 nm(Weak)

Figure 1: Simplified molecular orbital diagram showing the origin of the primary (


Comparative Analysis: Reaction Monitoring & Purity

The most powerful application of UV-Vis for this compound is In-Process Control (IPC) during synthesis.[1] The spectral shift between the starting material (SM) and the product (P) allows for real-time monitoring without quenching.

Comparative Data Table
CompoundCondition/Solvent

(nm)
Spectral Feature
Imidazole-4-carbaldehyde (SM) Neutral (MeOH)257 nmOverlaps with product
Imidazole-4-carbaldehyde (SM) Basic (Reaction Conditions) 281 nm Bathochromic shift due to anion formation
1-Butyl-1H-imidazole-4-carbaldehyde (P) Neutral/Basic258 nm Remains constant (No acidic proton)
1-Butyl-1H-imidazole-5-carbaldehyde Methanol~250-255 nmOften weaker intensity (Hypsochromic shift)
The "Anion Shift" Strategy

Under the basic conditions required for alkylation (e.g.,


281 nm

258 nm
  • Start of Reaction: Strong peak at 281 nm.[1]

  • End of Reaction: Disappearance of 281 nm peak; growth of 258 nm peak.[1]

Experimental Protocol: Validated Characterization Workflow

Reagents & Equipment[1][2][3][4]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).[1] Note: Ethanol is an acceptable alternative, but avoid Acetone (absorbs < 330 nm).

  • Blank: Pure solvent from the same batch.

  • Cuvette: Quartz (1 cm path length). Do not use plastic/glass (absorb UV < 300 nm).[1]

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 1-butyl-1H-imidazole-4-carbaldehyde.[1]

    • Dissolve in 100 mL Methanol (Concentration: 100 µg/mL).

  • Working Solution (Dilution):

    • Transfer 1.0 mL of Stock Solution to a 10 mL volumetric flask.

    • Dilute to mark with Methanol (Final Conc: 10 µg/mL or ~0.06 mM).[1]

    • Target Absorbance: 0.6 - 0.8 AU for optimal linearity.[1]

  • Baseline Correction:

    • Fill two cuvettes with pure methanol. Run "Baseline/Zero" correction on the spectrophotometer.

  • Acquisition:

    • Scan Range: 200 nm – 400 nm.[1]

    • Scan Speed: Medium (avoid Fast to prevent peak distortion).

    • Data Interval: 1 nm.[1]

  • Validation Check:

    • If

      
       appears > 265 nm, check for unreacted starting material (anion) or pH contamination.
      
    • Add 1 drop of 0.1 M HCl.[1] The Product peak (258 nm) should shift slightly or decrease intensity (protonation of pyridine-like nitrogen), while any SM anion (281 nm) will collapse immediately to the neutral form (257 nm).

Workflow Diagram: Synthesis & Quality Control

synthesis_monitoringstartStart: Imidazole-4-carbaldehydereactionAlkylation (Base + Butyl Halide)start->reactionsamplingAliquot Samplingreaction->samplinguv_analysisUV-Vis Scan (Basic Methanol)sampling->uv_analysisdecisionPeak Analysisuv_analysis->decisionpath_smMajor Peak @ 281 nm(Anion)decision->path_smIncompletepath_prodMajor Peak @ 258 nm(Product)decision->path_prodCompleteaction_continueContinue Reactionpath_sm->action_continueaction_workupQuench & Isolatepath_prod->action_workupaction_continue->reaction

Figure 2: Decision tree for using UV-Vis spectroscopy as an In-Process Control (IPC) tool.

References

  • Sigma-Aldrich. 1-Methyl-1H-imidazole-4-carbaldehyde Product Specification. Link (Accessed 2026). Provides baseline spectral data for N-alkyl-4-formylimidazoles.

  • Leyva, V., et al. (2011).[1] "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics, 13(10), 4269-4278. LinkMechanistic reference for n->pi and pi->pi* transitions in aromatic aldehydes.*

  • ChemicalBook. 1H-Imidazole-4-carbaldehyde Properties and Synthesis. LinkSource for precursor spectral data and pKa dependent shifts.

  • Navea, J.G., et al. (2025).[1][2] "pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde." Physical Chemistry Chemical Physics. LinkDefinitive study on the solvatochromism and pH-dependence of the imidazole-carbaldehyde core.

A Comparative Guide to the Crystal Structures of N-Substituted Imidazole-4-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the X-ray crystal structure data for derivatives of 1H-imidazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers an objective analysis of how substitutions on the imidazole ring influence molecular conformation and crystal packing, supported by experimental data.

Introduction: The Significance of Imidazole-4-Carbaldehyde Scaffolds

The imidazole-4-carbaldehyde moiety is a crucial building block in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide range of biological activities, and the aldehyde functional group provides a versatile handle for further synthetic modifications. Understanding the three-dimensional structure of these molecules is paramount for rational drug design and the development of new materials with tailored properties. X-ray crystallography provides definitive insights into the solid-state conformation and intermolecular interactions that govern the macroscopic properties of these compounds.

This guide will focus on a comparative analysis of the crystal structures of unsubstituted 1H-imidazole-4-carbaldehyde and a key derivative, 4-(1H-imidazol-1-yl)benzaldehyde. By examining the structural changes induced by the introduction of a phenyl group at the N1 position, we can elucidate the fundamental principles that guide the solid-state assembly of this important class of molecules.

Synthesis and Crystallization: From Precursor to Single Crystal

The synthesis of N-substituted imidazole-4-carbaldehyde derivatives typically involves the N-alkylation or N-arylation of the parent imidazole ring. The choice of synthetic route and crystallization conditions is critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

A common and effective method for the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde involves the reaction of imidazole with p-fluorobenzaldehyde.[3]

Step-by-Step Methodology:

  • A mixture of p-fluorobenzaldehyde (0.200 mol), imidazole (0.300 mol), and anhydrous potassium carbonate (40.0 g) is dissolved in 300 mL of dimethylformamide (DMF) under anhydrous conditions.

  • A catalytic amount of a phase-transfer catalyst, such as Aliquat 336, is added to the mixture.

  • The reaction mixture is heated to 100 °C and refluxed for 24 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting concentrate is cooled to room temperature and then poured into ice water.

  • The mixture is left to stand overnight to allow for the precipitation of the solid product.

  • The precipitate is collected by filtration, washed with water, and recrystallized from methanol to yield yellow crystals of 4-(1H-imidazol-1-yl)benzaldehyde.[3]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For 4-(1H-imidazol-1-yl)benzaldehyde, high-quality crystals can be obtained from its commercially available form without further purification.[4]

Synthesis_Workflow reagents p-fluorobenzaldehyde Imidazole K2CO3, DMF, Aliquat 336 reaction Reflux at 100°C for 24h reagents->reaction Mixing workup Solvent Removal Ice Water Quenching Precipitation reaction->workup Reaction Completion purification Filtration & Washing Recrystallization (Methanol) workup->purification product 4-(1H-imidazol-1-yl)benzaldehyde Crystals purification->product

Caption: Synthetic workflow for 4-(1H-imidazol-1-yl)benzaldehyde.

Comparative Crystal Structure Analysis

The following section details the crystallographic data for 1H-imidazole-4-carbaldehyde and its N-phenyl substituted derivative, highlighting the key structural differences.

Data Presentation
Parameter1H-imidazole-4-carbaldehyde (Parent)4-(1H-imidazol-1-yl)benzaldehyde (N-phenyl derivative)[5]
CCDC Number To be confirmed from COD entries2267421
Chemical Formula C₄H₄N₂OC₁₀H₈N₂O
Crystal System Orthorhombic (Example COD ID: 2102445)Monoclinic
Space Group Pna2₁ (Example COD ID: 2102445)P2₁/n
Unit Cell Dimensions a=13.5Å, b=6.8Å, c=4.8Å (Approx.)a=5.9Å, b=11.3Å, c=12.2Å, β=98.6°
Key Intermolecular Interactions N-H···O and C-H···N hydrogen bondsC-H···O and C-H···N weak interactions, π-π stacking

Note: The data for the parent compound is based on representative entries from the Crystallography Open Database (COD) and may vary slightly between different depositions.[6][7]

Structural Commentary

The molecular structure of the 4-(1H-imidazol-1-yl)benzaldehyde derivative reveals a notable torsion angle between the imidazole and phenyl rings.[5] The dihedral angle between the mean planes of these two rings is approximately 24.58°.[5] This non-coplanar arrangement is a common feature in N-arylated imidazoles and is influenced by steric hindrance between the ortho-protons of the phenyl ring and the protons on the imidazole ring.

In contrast, the parent 1H-imidazole-4-carbaldehyde, lacking the bulky phenyl substituent, is expected to have a more planar conformation in the solid state, primarily governed by intermolecular hydrogen bonding.

Supramolecular Features

The crystal packing of 4-(1H-imidazol-1-yl)benzaldehyde is dominated by weak C-H···O and C-H···N interactions.[4] Specifically, the imidazole C-H groups form interactions with the oxygen atoms of the benzaldehyde group and the nitrogen atoms of adjacent imidazole rings.[4] Furthermore, the molecules exhibit an offset face-to-face π-π stacking arrangement between the phenyl rings of neighboring molecules.[4]

For the parent 1H-imidazole-4-carbaldehyde, the presence of the N-H proton allows for the formation of stronger N-H···O hydrogen bonds, which are expected to be the primary drivers of the crystal packing. This fundamental difference in intermolecular interactions leads to distinct packing motifs for the two compounds.

Packing_Comparison cluster_parent 1H-imidazole-4-carbaldehyde cluster_derivative 4-(1H-imidazol-1-yl)benzaldehyde p1 Molecule A p2 Molecule B p1->p2 N-H···O Hydrogen Bond d1 Molecule X d2 Molecule Y d1->d2 C-H···O Interaction π-π Stacking title Dominant Intermolecular Interactions

Caption: Comparison of dominant intermolecular interactions.

Comparison with Alternative Heterocyclic Aldehydes

To provide a broader context, it is useful to compare the structural features of imidazole-4-carbaldehyde derivatives with other N-heterocyclic aldehydes, such as those derived from pyrazole or triazole. While a detailed analysis is beyond the scope of this guide, it is generally observed that the number and position of nitrogen atoms in the heterocyclic ring significantly influence the hydrogen bonding capabilities and, consequently, the crystal packing. The lone pair availability on the nitrogen atoms and the acidity of the N-H protons are key determinants of the supramolecular architecture.

Conclusion

The substitution of a hydrogen atom with a phenyl group at the N1 position of 1H-imidazole-4-carbaldehyde leads to significant changes in its crystal structure. The introduction of the bulky phenyl group induces a non-planar conformation and shifts the dominant intermolecular interactions from strong N-H···O hydrogen bonds to weaker C-H···O and C-H···N interactions, supplemented by π-π stacking. These findings underscore the critical role that N-substitution plays in dictating the solid-state properties of imidazole-4-carbaldehyde derivatives. For researchers in drug design and materials science, this understanding is crucial for the targeted synthesis of compounds with desired physicochemical properties.

References

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]

  • McClements, I. F., Wiesler, C. R., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 8(7), x230715. [Link]

  • McClements, I. F., Wiesler, C. R., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, E79, 715-720. [Link]

  • PubChem. (n.d.). 4-(1H-imidazol-1-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Imidazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Crystallography Open Database. (n.d.). Search results for Imidazole-4-carbaldehyde. Retrieved February 21, 2026, from [Link]

  • Crozet, M. D., & Vanelle, P. (2004). Synthesis of a new imidazo[4,5-b]pyridin-5-one via a vicarious nucleophilic substitution of hydrogen. ARKIVOC, 2004(5), 136-143. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde (1 A). Retrieved from [Link]

  • ResearchGate. (n.d.). A view of 4-(1H-imidazol-1-yl)benzaldehyde, (I), showing the atom-numbering scheme. Displacement ellipsoids are drawn at the 50% probability level. Retrieved from [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for preparation of benzimidazole derivatives.
  • International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization.... [Link]

  • PubChemLite. (n.d.). 1h-imidazole-4-carbaldehyde (C4H4N2O). Retrieved from [Link]

  • MDPI. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]

  • PrepChem. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Crystal structure of trans-diaquabis(4-cyanobenzoato-κO)bis(nicotinamide-κN)cobalt(II). [Link]

  • CCDC. (n.d.). Access Structures. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Materials Project. (n.d.). Materials Explorer. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosemicarbazone Schiff base. [Link]

  • Zeitschrift für Kristallographie - New Crystal Structures. (2016). The crystal structure of 1-(N1-benzyl-2-methyl- 4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C18H21N5O2. [Link]

  • Oriental Journal of Chemistry. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 1-Butyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the elemental composition of 1-butyl-1H-imidazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Imidazole derivatives are foundational building blocks in many pharmaceuticals due to their versatile pharmacological properties.[1][2] As such, rigorous characterization of novel imidazole analogues is paramount. Elemental analysis (CHN analysis) serves as a fundamental, quantitative technique to verify the empirical formula of a synthesized compound, thereby confirming its elemental composition and purity. This document will compare the theoretical elemental composition of the target compound with closely related structural isomers, detail the experimental methodology for obtaining reliable CHN data, and provide expert insights into data interpretation.

Theoretical Elemental Composition: The Stoichiometric Benchmark

Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This provides the ideal benchmark against which experimental results are measured.

Compound: 1-butyl-1H-imidazole-4-carbaldehyde Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol

The calculation is based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

ElementSymbolAtomic Weight (u)Atoms in MoleculeTotal Mass (u)Percentage (%)
CarbonC12.011896.08863.14%
HydrogenH1.0081212.0967.95%
NitrogenN14.007228.01418.41%
OxygenO15.999115.99910.51%

This theoretical data represents a pure, anhydrous sample. Any significant deviation in experimental results warrants further investigation into the sample's purity, presence of solvents, or hygroscopic nature.

Comparative Analysis: The Importance of Context

The following table compares our target compound with a positional isomer and a branched-chain isomer. Note that their theoretical CHN values are identical, underscoring the necessity of using CHN analysis in conjunction with spectroscopic methods (NMR, MS, IR) for unambiguous structural elucidation.[3][4]

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical %CTheoretical %HTheoretical %N
1-Butyl-1H-imidazole-4-carbaldehydeC₈H₁₂N₂O152.1963.14%7.95%18.41%
2-Butyl-1H-imidazole-4-carbaldehyde[5]C₈H₁₂N₂O152.1963.14%7.95%18.41%
1-tert-Butyl-1H-imidazole-4-carbaldehydeC₈H₁₂N₂O152.1963.14%7.95%18.41%

To illustrate a real-world example of experimental data, consider the published results for a similar, yet distinct, imidazole derivative, Ethyl 3-(tert-butyl)-5-methyl-3H-imidazole-4-carboxylate.[6]

CompoundMolecular FormulaAnalysis%C%H%N
Ethyl 3-(tert-butyl)-5-methyl-3H-imidazole-4-carboxylateC₁₁H₁₈N₂O₂Calculated 62.83%8.63%13.32%
Found [6]63.04%8.88%13.65%

The close agreement between the calculated and found values (within a ~0.3% margin) provides high confidence in the structure and purity of the synthesized compound.

Experimental Protocol for CHN Analysis

The gold standard for modern CHN analysis is the dynamic flash combustion method, based on the Dumas principle.[7] This technique offers high accuracy, speed, and requires only a small amount of sample.

Principle of Operation

A micro-sample is weighed into a tin capsule and dropped into a high-temperature (900-1000°C) combustion reactor. A pulse of pure oxygen is injected, causing the sample to combust instantaneously. The resulting gases (CO₂, H₂O, N₂, and others) are passed over a copper catalyst to reduce nitrogen oxides to N₂ and remove excess oxygen. The gas mixture is then separated using a gas chromatography (GC) column, and the concentration of each component is measured by a thermal conductivity detector (TCD).[8]

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is homogenous and dry. If the sample is hygroscopic, it must be dried under vacuum prior to analysis to remove adsorbed water, which would artificially inflate hydrogen and oxygen percentages.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule.

    • Crimp the capsule to ensure no sample is lost and no air is trapped inside.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a precisely known composition. Common standards include acetanilide, BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene), or aspartic acid.[9]

    • Perform multiple runs of the standard to establish a reliable calibration factor (K-factor) for each element.

  • Analysis Run:

    • Place the encapsulated samples into the instrument's autosampler.

    • Run the samples in triplicate to ensure reproducibility.

    • Include a standard check after every 10-15 samples to verify the calibration has not drifted.

  • Data Processing:

    • The instrument's software integrates the detector signals for N₂, CO₂, and H₂O.

    • Using the sample weight and the calibration factors, the software calculates the weight percentage of C, H, and N.

Workflow for CHN Elemental Analysis

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (1-3 mg) encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate autosampler 3. Load into Autosampler encapsulate->autosampler combustion 4. Flash Combustion (~1000°C in O₂) autosampler->combustion reduction 5. Reduction & Scrubbing (Cu) combustion->reduction separation 6. GC Separation reduction->separation detection 7. TCD Detection separation->detection analysis 8. Calculate %CHN detection->analysis

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-Butyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 330436-58-5 Chemical Class: Functionalized Imidazole / Heterocyclic Aldehyde Primary Hazard Profile: Skin/Eye Irritant, Respiratory Irritant, Potential Sensitizer.

Executive Safety Directive

To: Laboratory Personnel From: Senior Application Scientist

Handling 1-butyl-1H-imidazole-4-carbaldehyde requires a move beyond generic "lab safety" to a protocol that respects its specific chemical moiety. As an imidazole derivative with an aldehyde handle, this compound possesses dual reactivity: the basicity of the imidazole ring and the electrophilicity of the aldehyde.

The Core Risk: While often classified as an Irritant (H315, H319, H335) , the structural similarity to other alkyl-imidazoles suggests a potential for skin sensitization and rapid transdermal absorption. Do not treat this merely as "dust." Treat it as a bioactive intermediate that requires strict barrier protection to prevent long-term sensitization.

Hazard Mechanism & Risk Assessment

Understanding the why dictates the what of your PPE.

Hazard ClassMechanism of ActionOperational Implication
Dermal Irritation (H315) The imidazole ring is basic (pKa ~7.0); upon moisture contact (sweat), it creates a localized alkaline environment, damaging the lipid barrier.Glove selection is critical. Latex is permeable to organic bases and must be avoided.
Eye Damage (H319) Aldehydes are highly reactive with corneal proteins (cross-linking), leading to potential opacity or scarring if untreated.Safety glasses are insufficient for powders. Goggles are mandatory during weighing.
Respiratory STOT (H335) Fine crystalline dust acts as a mechanical and chemical irritant to the bronchial mucosa.Zero-tolerance for open-bench handling. All solid manipulation must occur in a fume hood.

PPE Matrix: The Barrier Protocol

This matrix is designed for routine synthesis and purification scales (mg to kg).

Hand Protection: Nitrile Logic

Do not use Latex. Latex degrades rapidly upon contact with nitrogen-containing heterocycles.

  • Standard Handling: Nitrile (0.11 mm / 4 mil). Change every 30 minutes or immediately upon splash.

  • Prolonged Exposure/Immersion: Double-gloving is required. Inner layer: Nitrile (4 mil). Outer layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) if handling concentrated solutions in DCM or DMF.

Eye & Face Protection[1][2][3][4][5][6][7][8][9]
  • Solids (Weighing): Tight-fitting chemical splash goggles (ANSI Z87.1 D3 rating). Reasoning: Fine powders drift; standard glasses leave gaps at the temples.

  • Solutions: Side-shield safety glasses are acceptable only if working behind a fume hood sash.

Respiratory Protection[6][7][8][10]
  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Hood Failure/Spill): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge protects against the aldehyde vapors, while P100 captures the particulate.

Operational Protocols

Protocol A: Reception & Storage[5][10]
  • Atmosphere: Store under inert gas (Argon or Nitrogen). Aldehydes oxidize to carboxylic acids (1-butyl-1H-imidazole-4-carboxylic acid) upon air exposure, degrading purity.

  • Temperature: Refrigerate (2–8°C).

  • Container: Keep tightly sealed.[1][2][3][4] If the cap is compromised, parafilm is insufficient; transfer to a secondary glass vial with a Teflon-lined cap.

Protocol B: Weighing & Solubilization
  • Static Control: Imidazole aldehydes are often fluffy, electrostatic solids. Use an anti-static gun or ionizing bar during weighing to prevent "flying powder."

  • Solvent Choice:

    • Compatible: Methanol, Ethanol, DCM, DMF.

    • Avoid: Acetone (can form aldol condensation byproducts with the aldehyde), Strong Acids (protonates the imidazole, altering solubility).

Protocol C: Reaction Setup
  • Clamp Securely: Ensure reaction flask is clamped before addition.

  • Inert Addition: Add the solid to the flask, then evacuate/backfill with N2 before adding solvent to minimize oxidation.

  • Sash Height: Keep hood sash at the lowest working position (approx. 18 inches) to create a physical barrier against potential "bumping" of the reaction mixture.

Emergency Response & Disposal

Spill Response Logic

Do NOT sweep dry powder. This generates an aerosol plume.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don goggles, double nitrile gloves, and N95/P100 respirator.

  • Contain:

    • If Solid: Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.

    • If Solution: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (aldehydes can be flammable).

  • Clean: Wipe surface with 10% ethanol followed by soap and water.

Waste Disposal[1][4][6][8][9][11][12]
  • Classification: Hazardous Organic Waste.

  • Segregation: Do not mix with Oxidizing Agents (e.g., Nitric acid, Peroxides) in the waste stream.[5] The aldehyde group is a reducing agent and can react exothermically.

  • Labeling: Clearly mark as "Contains Imidazole Aldehyde – Irritant."

Visualization: Decision Logic & Workflows

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting appropriate eye and hand protection based on the physical state of the reagent.

PPE_Logic Start Handling 1-butyl-1H-imidazole-4-carbaldehyde State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Goggles REQUIRED: Chemical Goggles (ANSI Z87.1 D3) Solid->Goggles Gloves1 Double Nitrile Gloves (Change >30 mins) Solid->Gloves1 Hood1 Fume Hood REQUIRED (No open bench) Solid->Hood1 Glasses Safety Glasses w/ Side Shields (Only behind sash) Liquid->Glasses Gloves2 Single Nitrile Gloves (Check solvent breakthrough) Liquid->Gloves2 Hood2 Fume Hood Recommended Liquid->Hood2

Figure 2: Emergency Spill Response Protocol

Caption: Step-by-step containment and neutralization workflow for accidental release.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess SmallSolid Minor Solid Spill (<5g) Assess->SmallSolid LargeSolid Major Solid Spill (>5g) Assess->LargeSolid LiquidSpill Liquid Solution Spill Assess->LiquidSpill Action1 Cover with Wet Paper Towel (Prevent Dust) SmallSolid->Action1 Action2 Evacuate Area Don P100 Respirator LargeSolid->Action2 Action3 Absorb with Vermiculite (No Sawdust) LiquidSpill->Action3 Dispose Dispose as Hazardous Organic Waste Action1->Dispose Action2->Action1 Action3->Dispose Clean Wipe with 10% EtOH Then Soap/Water Dispose->Clean

References

  • PubChem. (n.d.). Compound Summary: 1H-Imidazole-4-carbaldehyde.[3][6] National Library of Medicine. Retrieved from [Link]

  • Kimberly-Clark Professional. (2023).[3][7] Chemical Resistance Guide: Nitrile Gloves. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

Sources

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